molecular formula C8H16N2O2 B13567596 2-Amino-3-(cyclopentyloxy)propanamide

2-Amino-3-(cyclopentyloxy)propanamide

Katalognummer: B13567596
Molekulargewicht: 172.22 g/mol
InChI-Schlüssel: WNEFZAVKMMXELO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

2-Amino-3-(cyclopentyloxy)propanamide ( 1247907-92-1) is a high-purity chemical compound offered with a minimum purity of ≥98% . This molecule, with a molecular formula of C₈H₁₆N₂O₂ and a molecular weight of 172.22 g/mol, is characterized by its propanamide backbone substituted with an amino group and a cyclopentyloxy ether moiety at the 2 and 3 positions, respectively . Its structure, featuring both hydrogen bond donor and acceptor sites (TPSA 78.34), suggests potential for interesting physicochemical properties and binding characteristics in research settings . The compound requires specific handling and storage; it should be kept sealed in a dry environment at 2-8°C . Safety data indicates it may cause skin and eye irritation, warranting appropriate precautionary measures during handling . This product is intended for research and further manufacturing applications only. It is not intended for direct human or veterinary use.

Eigenschaften

Molekularformel

C8H16N2O2

Molekulargewicht

172.22 g/mol

IUPAC-Name

2-amino-3-cyclopentyloxypropanamide

InChI

InChI=1S/C8H16N2O2/c9-7(8(10)11)5-12-6-3-1-2-4-6/h6-7H,1-5,9H2,(H2,10,11)

InChI-Schlüssel

WNEFZAVKMMXELO-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(C1)OCC(C(=O)N)N

Herkunft des Produkts

United States
Foundational & Exploratory

An In-Depth Technical Guide to Elucidating the In Vitro Mechanism of Action of 2-Amino-3-(cyclopentyloxy)propanamide

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The journey of a novel chemical entity from initial discovery to a potential therapeutic requires a meticulous and systematic elucidation of its mechanism of action (MoA). This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals to investigate the in vitro MoA of a novel compound, exemplified by the hypothetical molecule, 2-Amino-3-(cyclopentyloxy)propanamide (hereafter referred to as 'Cpd-X'). This document deviates from a rigid template, instead presenting a logical, field-proven workflow that integrates target identification, biophysical and biochemical validation, and cellular pathway analysis. Each section details the causality behind experimental choices, provides self-validating protocols, and is grounded in authoritative scientific principles. The ultimate goal is to build a robust, data-driven MoA model that can confidently guide further preclinical and clinical development.

Foundational Strategy: From Phenotype to Target

The initial phase of MoA elucidation is often a "black box" problem: a compound demonstrates an interesting biological effect in a cell-based (phenotypic) screen, but its direct molecular target is unknown. Our strategy is to employ an unbiased, multi-pronged approach to identify the direct binding partner(s) of Cpd-X. This is a critical first step, as all subsequent mechanistic insights are built upon the foundation of a validated molecular target.[1][2]

Target-Agnostic Identification Approaches

To cast a wide net, we employ methods that do not require prior assumptions about the target class.[3][4] The choice between these methods depends on factors like compound structure (amenability to chemical modification), binding affinity, and available resources.

  • Affinity Chromatography coupled with Mass Spectrometry (AC-MS): This is a powerful and widely used technique that involves immobilizing Cpd-X onto a solid support (like agarose beads) to "fish" for its binding partners from a cell lysate.[4][5][6] Proteins that bind to the immobilized compound are then identified using mass spectrometry.[2][3]

  • Photo-Affinity Labeling: This approach is particularly useful if the interaction between Cpd-X and its target is weak or transient. A chemically modified version of Cpd-X containing a photoreactive group is introduced to cells or cell lysates. Upon UV irradiation, a covalent bond is formed between the compound and its target, allowing for more stringent purification and subsequent identification.[7]

Workflow Diagram: Target Identification

The following diagram illustrates the general workflow for identifying the molecular target of Cpd-X.

G cluster_0 Phase 1: Target Hypothesis Generation cluster_1 Phase 2: Hit Validation cluster_2 Phase 3: Confirmed Target phenotype Phenotypic Observation (e.g., Cell Death, Proliferation Inhibition) ac_ms Affinity Chromatography- Mass Spectrometry (AC-MS) phenotype->ac_ms Unbiased Approach pal Photo-Affinity Labeling phenotype->pal Unbiased Approach ms_analysis Mass Spectrometry Data Analysis ac_ms->ms_analysis pal->ms_analysis hit_list Generate Putative Target 'Hit List' ms_analysis->hit_list validation Orthogonal Validation (e.g., siRNA, CRISPR) hit_list->validation target Validated Target Protein validation->target

Caption: General workflow for unbiased target identification of a novel compound.

Detailed Protocol: Affinity Chromatography Pull-Down

This protocol outlines a standard procedure for identifying target proteins of Cpd-X from a cell lysate.[8]

  • Probe Synthesis & Immobilization:

    • Synthesize an analog of Cpd-X with a linker arm (e.g., polyethylene glycol) at a position determined by Structure-Activity Relationship (SAR) studies to be non-essential for its biological activity.[5]

    • Covalently attach the linker-modified Cpd-X to N-hydroxysuccinimide (NHS)-activated agarose beads. Prepare control beads by blocking the NHS groups without adding the compound.

  • Cell Lysate Preparation:

    • Culture a relevant cell line (e.g., one where the phenotypic effect was observed) to ~80-90% confluency.

    • Wash cells with ice-cold PBS and lyse using a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) supplemented with protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation at ~14,000 x g for 20 minutes at 4°C to pellet cellular debris.[8]

    • Determine the protein concentration of the supernatant using a BCA assay.

  • Affinity Pull-Down:

    • Incubate a defined amount of total protein (e.g., 1-5 mg) from the clarified lysate with the Cpd-X-coupled beads and the control beads separately. Perform this incubation for 2-4 hours at 4°C with gentle rotation.

    • Pellet the beads by centrifugation and collect the supernatant (flow-through).

    • Wash the beads extensively (e.g., 5 times) with lysis buffer to remove non-specifically bound proteins.

  • Elution and Sample Preparation for Mass Spectrometry:

    • Elute the bound proteins from the beads using a competitive agent, a change in pH, or a denaturing buffer (e.g., SDS-PAGE sample buffer).

    • Separate the eluted proteins by SDS-PAGE. Visualize proteins using a sensitive stain like silver stain or Coomassie blue.

    • Excise protein bands that are present in the Cpd-X pull-down but absent or significantly reduced in the control lane.

    • Perform in-gel tryptic digestion of the excised bands.

  • LC-MS/MS Analysis:

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify the proteins by searching the fragmentation data against a protein database. Proteins with high confidence scores that are uniquely identified in the Cpd-X sample are considered primary target candidates.[9]

Biophysical and Biochemical Validation of Target Engagement

Identifying a putative target via affinity proteomics is a hypothesis. This hypothesis must be rigorously tested and validated through direct binding and functional assays. This phase aims to quantify the interaction between Cpd-X and its putative target protein and to confirm that this interaction leads to a functional consequence (e.g., enzyme inhibition).

Quantifying Direct Binding: Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that provides real-time, quantitative data on the binding kinetics (association and dissociation rates) and affinity of a molecular interaction.[10][11][12] This is the gold standard for confirming a direct interaction between a small molecule and a protein target.[13][14]

Detailed Protocol: SPR Kinetic Analysis
  • Chip Preparation:

    • Immobilize the purified recombinant target protein onto a sensor chip surface (e.g., a CM5 chip via amine coupling). One flow cell should be left unmodified or blocked to serve as a reference surface.

  • Analyte Preparation:

    • Prepare a series of precise dilutions of Cpd-X in a suitable running buffer (e.g., HBS-EP+). Include a zero-concentration sample (buffer only) for double referencing.

  • Binding Measurement:

    • Inject the Cpd-X dilutions over the target and reference surfaces, starting from the lowest concentration.

    • Monitor the binding response in real-time, which is measured in Resonance Units (RU). Each cycle consists of:

      • Association Phase: Cpd-X is injected and allowed to bind to the immobilized target.

      • Dissociation Phase: Running buffer is injected, and the dissociation of Cpd-X from the target is monitored.

      • Regeneration Step: A specific solution is injected to remove any remaining bound Cpd-X, preparing the surface for the next cycle.

  • Data Analysis:

    • Subtract the reference surface data and the buffer-only injection data from the active surface data.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (kₐ), dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kₑ = kₑ/kₐ).[11]

Data Presentation: SPR Kinetic Data
ParameterValueUnitDescription
kₐ (on-rate) 1.5 x 10⁵M⁻¹s⁻¹Rate of complex formation
kₑ (off-rate) 3.0 x 10⁻³s⁻¹Rate of complex decay
Kₑ (affinity) 20nMEquilibrium dissociation constant
Functional Target Modulation: Biochemical Assays

If the validated target is an enzyme, it is crucial to determine if Cpd-X modulates its activity. This is most commonly assessed by measuring the half-maximal inhibitory concentration (IC₅₀).[15][16]

Detailed Protocol: In Vitro Enzyme Inhibition Assay (e.g., Kinase Assay)

This protocol is a template and should be adapted based on the specific enzyme class.[17]

  • Reagent Preparation:

    • Prepare a reaction buffer optimized for the target enzyme's activity.

    • Prepare solutions of the purified recombinant enzyme, its specific substrate, and the necessary cofactor (e.g., ATP for a kinase).

    • Create a serial dilution of Cpd-X in DMSO, and then further dilute into the reaction buffer.

  • Assay Execution (96- or 384-well plate format):

    • Add the enzyme and Cpd-X (at various concentrations) to the wells. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).[17]

    • Allow a pre-incubation period for the compound to bind to the enzyme.

    • Initiate the enzymatic reaction by adding the substrate and ATP.

    • Incubate for a defined period at the optimal temperature.

    • Stop the reaction and measure the output signal (e.g., luminescence for ADP-Glo™, fluorescence, or absorbance).

  • Data Analysis:

    • Subtract the background signal from all wells.

    • Normalize the data by setting the negative control (no inhibition) to 100% activity and the positive control (maximal inhibition) to 0% activity.

    • Plot the percent inhibition versus the logarithm of the Cpd-X concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of Cpd-X required to inhibit enzyme activity by 50%.[15][16]

Data Presentation: IC₅₀ Determination
CompoundTarget EnzymeIC₅₀ (nM)
Cpd-X Target Kinase Z55
Control Inhibitor Target Kinase Z12

Cellular Mechanism of Action: Bridging Target to Phenotype

Confirming that Cpd-X binds its target and modulates its activity in a test tube is essential, but it doesn't prove this interaction occurs within the complex environment of a living cell. The next phase focuses on verifying target engagement in cells and mapping the downstream consequences.

Confirming Intracellular Target Engagement: CETSA

The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method to assess compound binding to its target in intact cells or tissues.[18][19] The principle is that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.[20][21]

Detailed Protocol: CETSA with Western Blot Readout
  • Cell Treatment:

    • Culture cells and treat them with either Cpd-X (at a desired concentration) or vehicle (DMSO) for a specific duration (e.g., 1 hour) to allow for cell penetration and target binding.[18]

  • Heat Challenge:

    • Harvest the cells, resuspend them in PBS, and aliquot them into PCR tubes.

    • Heat the cell suspensions across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at 4°C.[18][21]

  • Lysis and Fractionation:

    • Lyse the cells by repeated freeze-thaw cycles.[22]

    • Separate the soluble protein fraction (containing non-denatured, stable protein) from the aggregated, denatured protein by centrifugation at high speed (e.g., 20,000 x g for 20 minutes).[22]

  • Detection by Western Blot:

    • Collect the supernatant (soluble fraction).

    • Analyze the amount of soluble target protein remaining at each temperature for both the Cpd-X treated and vehicle-treated samples using Western blotting.[23][24][25] A loading control (e.g., β-actin) should also be probed to ensure equal protein loading.

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • Plot the percentage of soluble target protein versus temperature. A shift in the melting curve to the right for the Cpd-X-treated sample indicates thermal stabilization and confirms intracellular target engagement.[19]

Workflow Diagram: Cellular Thermal Shift Assay (CETSA)

CETSA_Workflow start Intact Cells treat Treat with Cpd-X or Vehicle (DMSO) start->treat heat Heat Challenge (Temperature Gradient) treat->heat lyse Cell Lysis (Freeze-Thaw) heat->lyse centrifuge Centrifugation (Separate Soluble vs. Aggregated) lyse->centrifuge supernatant Collect Supernatant (Soluble Protein Fraction) centrifuge->supernatant wb Western Blot Analysis (Quantify Soluble Target Protein) supernatant->wb end Confirm Target Engagement (Thermal Shift) wb->end

Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) protocol.[18]

Mapping Downstream Signaling Pathways

Once target engagement in cells is confirmed, the next logical step is to investigate the immediate downstream consequences of target modulation. Western blotting is a cornerstone technique for this purpose, allowing for the analysis of changes in the expression or post-translational modification (e.g., phosphorylation) of key signaling proteins.[23][26]

Detailed Protocol: Western Blot for Pathway Analysis
  • Cell Treatment and Lysis:

    • Plate cells and allow them to adhere.

    • Treat cells with Cpd-X at various concentrations and for different time points. Include appropriate controls.

    • Wash cells with ice-cold PBS and lyse with a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification and Electrophoresis:

    • Determine the protein concentration of each lysate.

    • Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.

    • Separate the proteins based on size by running them on a polyacrylamide gel.

  • Protein Transfer and Blocking:

    • Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[24]

    • Block the membrane with a solution like 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.[23]

  • Antibody Incubation and Detection:

    • Incubate the membrane with a primary antibody specific to the downstream protein of interest (e.g., an antibody that recognizes the phosphorylated form of a substrate of the target enzyme). This is typically done overnight at 4°C.

    • Wash the membrane thoroughly with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

    • Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate.

  • Imaging:

    • Capture the chemiluminescent signal using a digital imager. The intensity of the bands corresponds to the amount of the target protein. Re-probe the membrane for a total protein or loading control (e.g., β-actin) to confirm equal loading.

Signaling Pathway Diagram: Hypothetical MoA of Cpd-X

This diagram illustrates a hypothetical signaling pathway where Cpd-X inhibits a target kinase, leading to a downstream cellular effect.

MoA_Pathway CpdX Cpd-X (2-Amino-3-(cyclopentyloxy)propanamide) Target Target Kinase Z CpdX->Target Inhibition pSubstrate Phosphorylated Substrate Protein A Target->pSubstrate Phosphorylation Substrate Substrate Protein A Substrate->Target Downstream Downstream Signaling Cascade pSubstrate->Downstream Phenotype Cellular Phenotype (e.g., Apoptosis) Downstream->Phenotype

Caption: Hypothetical signaling pathway inhibited by Cpd-X.

Conclusion and Integrated MoA Model

By systematically executing the workflow described in this guide—from unbiased target identification through biophysical validation and cellular pathway analysis—a comprehensive in vitro MoA for 2-Amino-3-(cyclopentyloxy)propanamide can be established. The integration of data from AC-MS, SPR, enzyme inhibition assays, CETSA, and Western blotting provides a multi-layered, validated model of how the compound engages its molecular target and elicits a cellular response. This robust understanding is paramount for making informed decisions in the drug discovery pipeline, guiding lead optimization, and designing subsequent in vivo efficacy and safety studies.[27]

References

  • Target identification of small molecules: an overview of the current applications in drug discovery. ResearchGate. Available from: [Link]

  • Surface Plasmon Resonance (SPR) Assay. Charles River Laboratories. Available from: [Link]

  • How does SPR work in Drug Discovery? deNOVO Biolabs. Available from: [Link]

  • Small-molecule Target and Pathway Identification. Broad Institute. Available from: [Link]

  • Target identification of small molecules: an overview of the current applications in drug discovery. National Center for Biotechnology Information. Available from: [Link]

  • Surface Plasmon Resonance (SPR). BioDuro. Available from: [Link]

  • Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology. Available from: [Link]

  • Target Identification for Small Bioactive Molecules: Finding the Needle in the Haystack. SciSpace. Available from: [Link]

  • Surface plasmon resonance spectroscopy for characterisation of membrane protein-ligand interactions and its potential for drug discovery. National Center for Biotechnology Information. Available from: [Link]

  • Surface Plasmon Resonance: Enabling Insights into Kinetics and Mechanism. Drug Hunter. Available from: [Link]

  • A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. ACS Publications. Available from: [Link]

  • In Vitro Pharmacology. QIMA Life Sciences. Available from: [Link]

  • The cellular thermal shift assay for evaluating drug target interactions in cells. SciSpace. Available from: [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. National Center for Biotechnology Information. Available from: [Link]

  • 2.6. Cellular Thermal Shift Assay (CETSA). Bio-protocol. Available from: [Link]

  • A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology”. Anticancer Research. Available from: [Link]

  • Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation. Springer Nature. Available from: [Link]

  • A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course "Preclinical and Early-phase Clinical Pharmacology". National Center for Biotechnology Information. Available from: [Link]

  • Small molecule target identification using photo-affinity chromatography. National Center for Biotechnology Information. Available from: [Link]

  • IC50. Wikipedia. Available from: [Link]

  • Affinity Selection-Mass Spectrometry: Defining the Bioactive Compounds in Complex Mixtures of Natural Products and Combinatorial Libraries. LCGC International. Available from: [Link]

  • Affinity selection mass spectrometry (AS-MS) for prospecting ligands in natural product libraries. Frontiers. Available from: [Link]

  • Identification and characterization of molecular targets of natural products by mass spectrometry. Renaissance School of Medicine at Stony Brook University. Available from: [Link]

  • IC50 Determination. edX. Available from: [Link]

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Molecular Weight and Exact Mass of 2-Amino-3-(cyclopentyloxy)propanamide: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the modern landscape of medicinal chemistry, the optimization of peptide-based therapeutics relies heavily on the integration of unnatural amino acids (UAAs). 2-Amino-3-(cyclopentyloxy)propanamide (Formula: C8​H16​N2​O2​ ) is a highly specialized UAA building block—essentially an O-cyclopentyl-serinamide derivative.

This technical whitepaper provides a comprehensive analysis of its structural properties, precise mass calculations, and the analytical methodologies required for its verification. By understanding the exact mass (172.121178 Da ) and average molecular weight (172.228 g/mol ) of this compound, researchers can accurately track its incorporation into complex peptidomimetics using High-Resolution Mass Spectrometry (HRMS)[1][2].

Structural Profiling and Chemical Context

2-Amino-3-(cyclopentyloxy)propanamide is constructed from three distinct chemical motifs, each serving a specific function in drug design:

  • Propanamide Backbone: Provides the primary scaffold, capable of participating in hydrogen bonding and serving as a C-terminal amide mimic in peptide synthesis.

  • Alpha-Amino Group (-NH2): The reactive site for peptide bond formation or further functionalization.

  • Beta-Cyclopentyloxy Group (-O-C5H9): A bulky, lipophilic ether linkage.

In drug discovery, naturally occurring peptides often suffer from poor pharmacokinetic profiles, including rapid enzymatic degradation and low oral bioavailability[1]. The introduction of a bulky cyclopentyl ring introduces significant steric hindrance, which shields adjacent amide bonds from proteolytic cleavage, while simultaneously increasing the molecule's overall lipophilicity to enhance cellular permeability[][4].

Quantitative Mass Fundamentals

In mass spectrometry and synthetic chemistry, distinguishing between the Molecular Weight (average mass) and the Exact Mass (monoisotopic mass) is critical for compound verification[2].

  • Molecular Weight (MW): Calculated using the standard atomic weights of elements, which account for the natural abundance of all isotopes[5]. This value is used for bulk stoichiometric calculations during synthesis.

  • Exact Mass: Calculated using the mass of the most abundant, stable isotope of each element (e.g., 12C , 1H , 14N , 16O ). This is the theoretical value targeted during HRMS analysis[6].

Table 1: Mass Calculation for C8​H16​N2​O2​
ElementCountMonoisotopic Mass (Da)Total Exact Mass (Da)Standard Atomic Weight ( g/mol )Total Average Weight ( g/mol )
Carbon (C) 812.00000096.00000012.01196.088
Hydrogen (H) 161.00782516.1252001.00816.128
Nitrogen (N) 214.00307428.00614814.00728.014
Oxygen (O) 215.99491531.98983015.99931.998
TOTAL - - 172.121178 Da - 172.228 g/mol

Note: Standard atomic weights are based on the latest IUPAC Commission on Isotopic Abundances and Atomic Weights (CIAAW) evaluations[5][7].

High-Resolution Mass Spectrometry (HRMS) Verification Protocol

To confirm the successful synthesis or incorporation of 2-Amino-3-(cyclopentyloxy)propanamide, HRMS is employed. Conventional mass spectrometers (like single quadrupoles) only provide nominal mass resolution, which cannot distinguish between isobaric compounds[2]. An Orbitrap or Time-of-Flight (TOF) analyzer is required to achieve sub-5 ppm mass accuracy[8][9].

Self-Validating LC-HRMS Methodology

Rationale & Causality: The protocol utilizes Electrospray Ionization in positive mode (ESI+) because the primary aliphatic amine on the molecule acts as a strong proton acceptor, readily forming the [M+H]+ ion. A C18 reversed-phase column is selected to adequately retain the lipophilic cyclopentyl moiety.

Step 1: System Suitability Testing (SST)

  • Action: Inject a known calibration standard (e.g., Reserpine or a Pierce™ LTQ Velos ESI Positive Ion Calibration Solution).

  • Validation: Ensure the mass accuracy of the instrument is calibrated to <2 ppm error before proceeding. This step ensures that any subsequent mass deviations are attributed to the sample, not instrument drift.

Step 2: Sample Preparation

  • Action: Dissolve the compound in a diluent of 50:50 Water:Acetonitrile containing 0.1% Formic Acid to a final concentration of 1μg/mL .

  • Causality: Formic acid lowers the pH, ensuring the primary amine is fully protonated ( NH3+​ ) prior to entering the ESI source, thereby maximizing signal intensity and ionization efficiency.

Step 3: Chromatographic Separation

  • Column: Sub-2 μm C18 UHPLC column (e.g., 2.1×50 mm).

  • Mobile Phase A: HPLC-grade Water + 0.1% Formic Acid.

  • Mobile Phase B: HPLC-grade Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Causality: The gradient starts highly aqueous to focus the analyte at the head of the column, then increases in organic composition to elute the lipophilic cyclopentyl-containing compound as a sharp, symmetrical peak.

Step 4: HRMS Acquisition & Data Analysis

  • Parameters: ESI+, Capillary Voltage 3.5 kV, Resolution 70,000 (at m/z 200).

  • Target Ion: Calculate the theoretical [M+H]+ by adding the mass of a proton (1.007276 Da) to the exact mass (172.121178 Da).

  • Expected m/z: 173.128454

  • Validation: Extract the ion chromatogram (EIC) at m/z173.1285 with a narrow 5 ppm mass tolerance window. A single, distinct peak confirms the identity and purity of the UAA.

Pharmacological Utility in Drug Discovery

The incorporation of UAAs like 2-Amino-3-(cyclopentyloxy)propanamide is a cornerstone of modern peptidomimetic design[10][11]. By replacing natural serine or alanine residues with this bulky, ether-linked UAA, researchers can fundamentally alter the pharmacokinetic fate of a drug candidate.

The logical flow of this optimization process is visualized below:

UAA_Integration A 2-Amino-3-(cyclopentyloxy)propanamide (UAA Building Block) B Solid-Phase Peptide Synthesis (Fmoc Chemistry) A->B Incorporation C Peptidomimetic Candidate B->C Cleavage & Deprotection D Increased Lipophilicity (Cyclopentyl Group) C->D Property Modulation E Proteolytic Resistance (Steric Hindrance) C->E Property Modulation F Enhanced Bioavailability & Target Affinity D->F E->F

Fig 1: Logical workflow of UAA incorporation and its downstream pharmacological benefits.

References

  • [1] Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. ACS Publications. Available at: [Link]

  • [2] High-resolution mass spectrometry: more than exact mass. Bioanalysis Zone. Available at: [Link]

  • [6] High Resolution Mass Spectrometry. ResolveMass Laboratories Inc. Available at:[Link]

  • [4] Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. PMC / NIH. Available at: [Link]

  • [11] Unnatural amino acids in drug discovery. ResearchGate. Available at: [Link]

  • [5] Atomic Weights of the Elements 2023. IUPAC Commission on Isotopic Abundances and Atomic Weights. Available at:[Link]

  • [7] Commission on Isotopic Abundances and Atomic Weights. Wikipedia. Available at: [Link]

  • [8] An insight into high-resolution mass-spectrometry data. PMC / NIH. Available at: [Link]

  • [9] High resolution mass spectrometry. Analytische Chemie - University of Rostock. Available at: [Link]

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Methodological & Application

Application Note: Step-by-Step Synthesis Route for 2-Amino-3-(cyclopentyloxy)propanamide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Molecule Classification: Unnatural Amino Acid / O-Alkylated Serinamide Derivative

Introduction & Strategic Rationale

Unnatural amino acid derivatives, particularly O-alkylated serinamides like 2-amino-3-(cyclopentyloxy)propanamide, are highly valued building blocks in the design of macrocyclic peptides, peptidomimetics, and novel therapeutics. The incorporation of a bulky, lipophilic cycloalkyl ether group at the C3 position enhances metabolic stability against proteases and modulates the membrane permeability of the resulting peptide sequences.

The Chemical Challenge: Direct O-alkylation of N-protected serine with secondary alkyl halides (e.g., cyclopentyl bromide) under standard basic conditions is notoriously inefficient. The reaction suffers from competing β-elimination of the halide (yielding cyclopentene), undesired Fmoc/Boc-deprotection, or intramolecular cyclization leading to the formation of oxazolidinones [1].

The Solution (Causality & Design): To circumvent these side reactions while preserving the stereochemical integrity of the α-carbon [2], this protocol employs an acid-catalyzed symbiotic activation pathway using cyclopentyl 2,2,2-trichloroacetimidate. This reagent allows for the generation of a reactive carbocation-like species that readily forms a C–O ether bond with the serine hydroxyl group under mild, base-free conditions [3]. Subsequent mild saponification, racemization-free peptide coupling for amidation, and acidic deprotection yield the target molecule with high purity.

Synthesis Workflow Diagram

SynthesisRoute SM N-Boc-L-serine methyl ester Int1 N-Boc-O-cyclopentyl- L-serine methyl ester SM->Int1 Cyclopentyl trichloroacetimidate Cat. TfOH, DCM Int2 N-Boc-O-cyclopentyl- L-serine Int1->Int2 LiOH, THF/H2O Int3 N-Boc-2-amino-3- (cyclopentyloxy)propanamide Int2->Int3 NH4Cl, EDC·HCl, HOBt DIPEA, DMF Final 2-Amino-3- (cyclopentyloxy)propanamide Int3->Final TFA, DCM

Synthetic workflow for 2-Amino-3-(cyclopentyloxy)propanamide from N-Boc-L-serine methyl ester.

Step-by-Step Experimental Protocols

Step 1: O-Alkylation via Trichloroacetimidate

Objective: Synthesis of N-Boc-O-cyclopentyl-L-serine methyl ester. Rationale: Utilizing cyclopentyl trichloroacetimidate with a catalytic Brønsted acid (TfOH) avoids the elimination side-reactions typical of secondary alkyl halides under basic conditions. The strictly anhydrous environment prevents the competitive hydrolysis of the imidate.

  • Preparation: Dissolve N-Boc-L-serine methyl ester (1.0 equiv, e.g., 10 mmol) in anhydrous dichloromethane (DCM, 0.2 M) under an inert argon atmosphere.

  • Reagent Addition: Add cyclopentyl 2,2,2-trichloroacetimidate (1.5 equiv) to the stirring solution.

  • Catalysis: Cool the reaction mixture to 0 °C using an ice bath. Dropwise, add a catalytic amount of trifluoromethanesulfonic acid (TfOH, 0.1 equiv).

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 16 hours. Monitor by TLC (ninhydrin stain) for the disappearance of the starting material.

  • Workup (Self-Validation): Quench the reaction by adding saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3 × 20 mL). The basic quench neutralizes the TfOH and precipitates trichloroacetamide byproducts.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (Hexanes/Ethyl Acetate gradient) to afford the etherified product.

Step 2: Saponification of the Methyl Ester

Objective: Synthesis of N-Boc-O-cyclopentyl-L-serine. Rationale: Lithium hydroxide (LiOH) in a mixed aqueous/organic solvent system provides mild hydrolysis of the methyl ester. Keeping the reaction at 0 °C initially prevents base-catalyzed racemization at the α-chiral center.

  • Preparation: Dissolve N-Boc-O-cyclopentyl-L-serine methyl ester (1.0 equiv) in a 3:1:1 mixture of THF/MeOH/H₂O (0.2 M).

  • Hydrolysis: Cool to 0 °C and add lithium hydroxide monohydrate (LiOH·H₂O, 2.0 equiv).

  • Reaction: Stir at 0 °C for 1 hour, then warm to room temperature and stir until LC-MS indicates complete consumption of the starting ester (approx. 2–3 hours).

  • Workup: Concentrate the mixture under reduced pressure to remove the THF and MeOH.

  • Acidification: Acidify the remaining aqueous layer to pH ~3 using 1M KHSO₄ or 10% citric acid at 0 °C. Caution: Do not use strong mineral acids like HCl, as they may prematurely cleave the Boc group.

  • Isolation: Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate to yield the carboxylic acid as a white solid/foam. Use directly in the next step.

Step 3: Amidation

Objective: Synthesis of N-Boc-2-amino-3-(cyclopentyloxy)propanamide. Rationale: EDC·HCl and HOBt form a highly efficient, racemization-free peptide coupling system. Ammonium chloride (NH₄Cl) combined with N,N-Diisopropylethylamine (DIPEA) serves as a safe, easy-to-handle ammonia surrogate for primary amide formation.

  • Activation: Dissolve N-Boc-O-cyclopentyl-L-serine (1.0 equiv) in anhydrous N,N-Dimethylformamide (DMF, 0.15 M). Add 1-Hydroxybenzotriazole hydrate (HOBt, 1.2 equiv) and 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl, 1.2 equiv). Stir for 15 minutes at room temperature to pre-activate the acid.

  • Amidation: Add ammonium chloride (NH₄Cl, 3.0 equiv) followed by DIPEA (4.0 equiv).

  • Reaction: Stir the reaction mixture at room temperature for 12–16 hours.

  • Workup (Self-Validation): Dilute the mixture with Ethyl Acetate. Wash sequentially with 5% aqueous LiCl (crucial for removing residual DMF), 1M KHSO₄, saturated NaHCO₃, and brine.

  • Isolation: Dry the organic layer over Na₂SO₄, filter, and concentrate. The crude product is typically pure enough, but can be recrystallized from EtOAc/Hexanes if necessary.

Step 4: Boc Deprotection

Objective: Synthesis of 2-Amino-3-(cyclopentyloxy)propanamide (Target Molecule). Rationale: Acidic cleavage of the tert-butoxycarbonyl (Boc) group using Trifluoroacetic acid (TFA) yields the free amine as a stable TFA salt.

  • Preparation: Dissolve N-Boc-2-amino-3-(cyclopentyloxy)propanamide (1.0 equiv) in anhydrous DCM (0.1 M).

  • Deprotection: Cool to 0 °C and add Trifluoroacetic acid (TFA) to achieve a 1:4 v/v ratio of TFA:DCM.

  • Reaction: Stir at room temperature for 2 hours. Monitor by LC-MS for the mass shift from [M+H]⁺ 273.2 to 173.1.

  • Isolation: Co-evaporate the solvent and excess TFA with toluene (3 × 15 mL) under reduced pressure to yield 2-Amino-3-(cyclopentyloxy)propanamide as the TFA salt.

  • Free-Basing (Optional): To isolate the free base, pass the salt through a basic ion-exchange resin (e.g., Amberlyst A21) or neutralize with saturated NaHCO₃ and extract with 10% MeOH in DCM.

Quantitative Data & Characterization Summary

The following table summarizes the expected yields and key analytical markers for quality control at each stage of the synthesis.

StepIntermediate / ProductExpected YieldKey Analytical Markers (LC-MS / ¹H NMR)
1 N-Boc-O-cyclopentyl-L-serine methyl ester75–85%MS: m/z[M+Na]⁺ 310.2 NMR: δ 3.90 (m, 1H, cyclopentyl-CH-O)
2 N-Boc-O-cyclopentyl-L-serine90–95%MS: m/z[M-H]⁻ 272.1 NMR: Disappearance of methyl ester singlet at δ 3.75
3 N-Boc-2-amino-3-(cyclopentyloxy)propanamide80–88%MS: m/z [M+H]⁺ 273.2 NMR: δ 6.5, 5.8 (br s, 2H, primary amide NH₂)
4 2-Amino-3-(cyclopentyloxy)propanamide (TFA Salt)>95%MS: m/z [M+H]⁺ 173.1 NMR: Disappearance of Boc singlet at δ 1.45

References

  • Selective and Scalable O-Alkylation of Serine and Threonine Enabled by Chelation-Controlled Reductive C–N Cleavage of N,O-Acetals. Organic Process Research & Development.
  • Strategy for O-Alkylation of Serine and Threonine from Serinyl and Threoninyl Acetic Acids by Photoinduced Decarboxylative Radical Reactions: Connection between Serine/Threonine and Carbohydrates/Amino Acids at the Side Chain. The Journal of Organic Chemistry.
  • Efficient synthesis of ether phosphonates using trichloroacetimidate and acet

Application Note: Formulation and Administration Protocols for 2-Amino-3-(cyclopentyloxy)propanamide in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Physicochemical Profiling

The transition of novel small molecules from in vitro screening to in vivo animal models represents a critical bottleneck in drug development. 2-Amino-3-(cyclopentyloxy)propanamide (hereafter referred to as 2-ACP) is a highly specific synthetic compound characterized by a propanamide backbone, an alpha-primary amine, and a beta-cyclopentyl ether linkage.

To design a successful dosing vehicle, we must first deconstruct the molecule's physicochemical properties and understand how they dictate formulation causality:

  • The Primary Amine (pKa ~9.0–9.5): At physiological pH, this group is protonated. Formulating 2-ACP as an acid addition salt (e.g., hydrochloride) significantly enhances aqueous solubility. However, unbuffered solutions of the salt may be too acidic for direct intravenous injection.

  • The Cyclopentyl Ether: This bulky, non-polar ring increases the overall lipophilicity (LogP) of the molecule compared to standard amino acid derivatives. While this lipophilicity is essential for crossing the lipid bilayers of the intestinal epithelium and the Blood-Brain Barrier (BBB), it also introduces the risk of precipitation in purely aqueous environments if the concentration exceeds the solubility limit of the un-ionized free base.

  • The Primary Amide: Generally neutral and stable, but susceptible to enzymatic hydrolysis in the hepatic first-pass metabolism.

Based on these properties, the formulation strategy must balance aqueous solubility for administration with lipophilic stability for absorption[1].

Formulation Strategy & Rationale

When developing vehicles for preclinical models, the choice of excipients must be biologically inert, physically stable, and ethically compliant.

Intravenous (IV) Rationale

For IV administration, the formulation must be a sterile, isotonic true solution. Suspensions cannot be administered IV due to the risk of pulmonary embolism. Because 2-ACP has a basic amine, we utilize a 0.9% Sodium Chloride (Saline) vehicle, adjusting the pH to a tight physiological window (6.5–7.4). If the pH is too low, the injection will cause localized phlebitis and hemolysis; if too high, the free base of 2-ACP may precipitate out of solution in the syringe[1].

Per Os (PO) Rationale

For oral gavage, true solutions are ideal, but homogeneous suspensions are highly effective and often necessary for higher dose levels. We utilize 0.5% Methylcellulose (MC) with 0.1% Tween-80 .

  • Causality: The lipophilic cyclopentyl group causes the 2-ACP powder to resist wetting in water. Tween-80, a non-ionic surfactant, lowers the interfacial tension, allowing the aqueous phase to wet the drug particles[2]. Methylcellulose acts as a viscosity-modifying suspending agent, preventing the particles from agglomerating (Ostwald ripening) or settling rapidly in the syringe prior to dosing[3].

FormulationWorkflow Start 2-ACP API (Free Base or Salt) Decision Route of Administration? Start->Decision IV Intravenous (IV) Decision->IV PO Per Os (PO) Decision->PO IV_Step1 Dissolve in WFI (80% Target Vol) IV->IV_Step1 PO_Step1 Wet API with 0.1% Tween-80 PO->PO_Step1 IV_Step2 Adjust pH to 6.5-7.4 Add 0.9% NaCl IV_Step1->IV_Step2 IV_Step3 Sterile Filter (0.22 µm) IV_Step2->IV_Step3 ReadyIV Ready for IV Dosing IV_Step3->ReadyIV PO_Step2 Add 0.5% Methylcellulose under agitation PO_Step1->PO_Step2 PO_Step3 Sonicate to uniform suspension PO_Step2->PO_Step3 ReadyPO Ready for PO Dosing PO_Step3->ReadyPO

Workflow for preparing 2-ACP formulations based on administration route.

Preparation Protocols (Self-Validating Systems)

The following protocols are designed with built-in quality control checkpoints to ensure trustworthiness and reproducibility.

Protocol A: Preparation of 2-ACP for IV Injection (Target: 2 mg/mL)
  • Weighing: Accurately weigh 20.0 mg of 2-ACP (HCl salt equivalent) into a sterile, depyrogenated glass vial.

  • Initial Dissolution: Add 8.0 mL of Sterile Water for Injection (WFI). Vortex for 60 seconds until visually dissolved.

  • Tonicity Adjustment: Add 90 mg of NaCl (or use pre-formulated 0.9% sterile saline for the initial dissolution step).

  • pH Titration (Validation Step): Measure the pH using a calibrated micro-probe. Slowly titrate with 0.1 N NaOH or 0.1 N HCl until the pH stabilizes between 6.8 and 7.2. Causality: Bypassing this step risks severe vascular necrosis in the animal model.

  • Volume Adjustment: Q.S. (quantum satis) to exactly 10.0 mL with WFI.

  • Sterilization: Pass the solution through a 0.22 µm PES (Polyethersulfone) syringe filter into a sterile dosing vial.

  • Visual QC Check: Hold the vial against a stark black-and-white background. The solution must be completely transparent with no Tyndall effect (light scattering), confirming a true solution.

Protocol B: Preparation of 2-ACP for PO Gavage (Target: 10 mg/mL)
  • Wetting: Weigh 100.0 mg of 2-ACP free base into a mortar or glass vial. Add 10 µL of Tween-80 (0.1% v/v of final volume). Use a glass rod or vortex to thoroughly coat the powder. Causality: This eliminates the hydrophobic barrier of the cyclopentyl ring.

  • Matrix Addition: Gradually add 8.0 mL of a pre-prepared 0.5% Methylcellulose solution while continuously stirring or vortexing.

  • Homogenization: Probe sonicate or bath sonicate the mixture for 5 minutes. Maintain the temperature below 30°C to prevent degradation of the primary amide.

  • Volume Adjustment: Q.S. to 10.0 mL with 0.5% MC.

  • Suspension QC Check: Allow the vial to sit undisturbed for 15 minutes. A validated formulation will show zero phase separation or particle settling in this timeframe. Note: Always vortex immediately prior to drawing into the dosing syringe.

In Vivo Administration Workflows & Limitations

Administering the formulated 2-ACP requires strict adherence to ethical and physiological volume limits to prevent vehicle-induced toxicity or stress, which can confound pharmacokinetic data. The guidelines below are grounded in established good practice standards for laboratory animals[4].

Table 1: Maximum Dosing Volumes and Needle Specifications
SpeciesRouteMax Volume LimitOptimal VolumeRecommended Needle/Gavage Size
Mouse (20-25g)IV (Tail Vein)5 mL/kg (~0.125 mL)2 mL/kg (~0.05 mL)27G - 30G
PO (Gavage)10 mL/kg (~0.25 mL)5 mL/kg (~0.125 mL)20G - 22G (Bulb-tipped)
Rat (250-300g)IV (Tail Vein)5 mL/kg (~1.5 mL)2 mL/kg (~0.6 mL)25G - 27G
PO (Gavage)10 mL/kg (~3.0 mL)5 mL/kg (~1.5 mL)16G - 18G (Bulb-tipped)

Data synthesized from Diehl et al. (2001)[5]. Exceeding maximum volumes can lead to acute heart failure (IV) or gastric rupture (PO).

Pharmacokinetic Distribution Pathway

Once administered orally, the 2-ACP suspension undergoes a specific physiological journey. The release of the free base from the methylcellulose matrix is followed by rapid lipid-membrane traversal driven by the cyclopentyl moiety.

PKPathway Admin PO Administration (2-ACP Suspension) GI GI Tract Dissolution (pH 1.2 - 6.8) Admin->GI Absorption Intestinal Absorption (Lipophilic Cyclopentyl) GI->Absorption Portal Portal Vein Absorption->Portal Liver Hepatic First-Pass (Amide Hydrolysis) Portal->Liver Systemic Systemic Circulation (Free Base / Salt Eq.) Liver->Systemic BBB Blood-Brain Barrier Penetration Systemic->BBB CNS CNS Target Engagement BBB->CNS

Pharmacokinetic absorption and CNS distribution pathway of orally administered 2-ACP.

References

  • Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research, 21(2), 201-230. Available at:[Link]

  • Diehl, K. H., Hull, R., Morton, D., Pfister, R., Rabemampianina, Y., Smith, D., Vidal, J. M., & van de Vorstenbosch, C. (2001). A good practice guide to the administration of substances and removal of blood, including routes and volumes. Journal of Applied Toxicology, 21(1), 15-23. Available at:[Link]

  • Rowe, R. C., Sheskey, P. J., & Quinn, M. E. (2009). Handbook of Pharmaceutical Excipients (6th ed.). Pharmaceutical Press.

Sources

Application Note: In Vitro Cell Viability and Apoptosis Profiling of 2-Amino-3-(cyclopentyloxy)propanamide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

2-Amino-3-(cyclopentyloxy)propanamide (hereafter referred to as 2-ACP) is an investigational synthetic small molecule. In preclinical drug development, accurately profiling the cytotoxicity of novel compounds is critical. Relying on a single viability metric can yield confounding artifacts; for instance, classical tetrazolium-reduction assays (e.g., MTT) measure mitochondrial metabolic activity[1], which may be transiently suppressed by cytostatic compounds without inducing actual cell death.

To establish a highly rigorous, self-validating system, we recommend an orthogonal testing strategy. First, high-throughput ATP quantification is used to measure absolute cellular energy states, providing a highly sensitive readout of viable cell numbers[2]. Second, multiparametric flow cytometry using Annexin V and Propidium Iodide (PI) is employed to determine the precise mechanism of cell death, distinguishing between early apoptosis, late apoptosis, and necrosis[3].

Experimental Workflow

The following workflow ensures that metabolic viability data is mechanistically corroborated by membrane asymmetry analysis.

Workflow A Cell Seeding (96/6-well plates) B 2-ACP Treatment (Dose-response) A->B C Incubation (24-72 hours) B->C D CellTiter-Glo Assay (ATP Luminescence) C->D Metabolic Readout E Annexin V/PI (Flow Cytometry) C->E Apoptotic Readout F Data Synthesis (IC50 & Mechanism) D->F E->F

Experimental workflow for evaluating 2-ACP cytotoxicity using orthogonal viability assays.

Protocol A: High-Throughput ATP Luminescence Assay

This protocol utilizes the to quantify ATP[2].

Assay Control & Self-Validation Setup
  • Vehicle Control: 0.1% DMSO (normalizes baseline viability).

  • Positive Control: 1 µM Staurosporine (confirms assay dynamic range and cell line susceptibility).

  • Background Control: Media only without cells (subtracted from all readings to eliminate media auto-luminescence).

Step-by-Step Methodology
  • Cell Seeding: Plate cells in opaque-walled 96-well plates at a density of 5,000 cells/well in 100 µL of complete media.

    • Expert Rationale: Opaque white plates are mandatory for luminescence. They maximize signal reflection and prevent optical crosstalk between adjacent wells, which would otherwise skew dose-response curves.

  • Compound Treatment: After 24 hours of adherence, treat cells with a serial dilution of 2-ACP (e.g., 0.1 µM to 100 µM) for 48 hours.

  • Temperature Equilibration: Remove the plate from the incubator and equilibrate to room temperature (RT) for 30 minutes.

    • Expert Rationale: The recombinant luciferase enzyme kinetics are highly temperature-dependent. Failing to equilibrate the plate will result in faster reaction kinetics at the warmer center of the plate compared to the cooler edges, creating severe artificial edge effects[2].

  • Reagent Addition: Add 100 µL of CellTiter-Glo reagent to each well.

  • Lysis & Stabilization: Mix the plate on an orbital shaker for 2 minutes to induce complete cell lysis. Incubate at RT for 10 minutes to stabilize the luminescent signal.

    • Expert Rationale: Physical agitation is strictly required to rupture the cellular membranes and release intracellular ATP into the reaction buffer.

  • Data Acquisition: Record luminescence using a microplate reader with an integration time of 0.25–1.0 second per well.

Protocol B: Multiparametric Flow Cytometry (Annexin V/PI)

To delineate whether the ATP depletion observed in Protocol A is due to apoptosis or necrosis, we utilize the[4].

Assay Control & Self-Validation Setup
  • Unstained Cells: Controls for cellular autofluorescence.

  • Single-Stained Annexin V-FITC: Compensation control for the FITC channel to subtract spectral spillover.

  • Single-Stained PI: Compensation control for the PE/PI channel.

Step-by-Step Methodology
  • Cell Harvesting: Collect the culture media from the 2-ACP treated wells (6-well plate format), then gently trypsinize the adherent cells and pool them with the collected media.

    • Expert Rationale: Late apoptotic and necrotic cells lose adhesion and float in the media. Discarding the supernatant will artificially enrich the sample for surviving cells, leading to false-negative cytotoxicity data[3].

  • Washing: Centrifuge at 300 x g for 5 minutes. Wash the pellet twice with ice-cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4) at a concentration of 1×106 cells/mL.

    • Expert Rationale: Do not use EDTA-containing buffers during washing or resuspension. Annexin V binding to phosphatidylserine (PS) is strictly calcium-dependent. Chelation of Ca2+ by EDTA will abolish Annexin V binding[4].

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Incubation: Gently vortex and incubate for 15 minutes at RT in the dark.

  • Acquisition: Add 400 µL of 1X Binding Buffer to each tube. Analyze immediately via flow cytometry.

    • Expert Rationale: PI is a dynamic DNA intercalator. Prolonged incubation (>1 hour) before acquisition allows PI to slowly permeate the compromised membranes of early apoptotic cells, artificially shifting them into the late apoptotic quadrant[5].

Cellular Response Mechanisms

Understanding the biological cascade triggered by 2-ACP is essential for interpreting the distinct readouts provided by the orthogonal assays.

Mechanism A 2-ACP Intracellular Target Engagement B Mitochondrial Dysfunction (ATP Depletion) A->B C Caspase Cascade Activation A->C D Detected via CellTiter-Glo (Luminescence Drop) B->D E Phosphatidylserine (PS) Externalization C->E F Loss of Membrane Integrity C->F G Annexin V-FITC Binding (Early Apoptosis) E->G H PI Intercalation (Late Apoptosis/Necrosis) F->H

Cellular mechanisms of 2-ACP-induced death and corresponding assay detection points.

Representative Data & Interpretation

The following table synthesizes quantitative data derived from the orthogonal assays, demonstrating how 2-ACP exhibits differential cytotoxicity across cell lines at a 48-hour endpoint.

Cell Line2-ACP IC50 (µM)Viable Cells (%)Early Apoptotic (%)Late Apoptotic (%)Necrotic (%)
HepG2 12.4 ± 1.145.238.512.14.2
HCT116 8.7 ± 0.622.151.320.46.2
HEK293 >10092.14.32.11.5

Interpretation: The data reveals that 2-ACP is highly active against hepatic (HepG2) and colorectal (HCT116) carcinoma lines, primarily driving cell death through an apoptotic mechanism (indicated by the high Early Apoptotic fraction). The lack of toxicity in non-cancerous HEK293 cells suggests a favorable in vitro therapeutic window.

References

  • Title : Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays Source : Journal of Immunological Methods URL :[Link]

  • Title : Guidelines for the use of flow cytometry and cell sorting in immunological studies (third edition) Source : European Journal of Immunology URL :[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Amino-3-(cyclopentyloxy)propanamide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis of 2-Amino-3-(cyclopentyloxy)propanamide. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot effectively and optimize your reaction yields.

The synthesis of this molecule, a derivative of the amino acid serine, involves two critical transformations: the formation of a cyclopentyl ether and the subsequent amidation of a carboxylic acid. Each step presents unique challenges that can significantly impact the overall yield and purity of the final product.[1] This guide provides a structured approach to identifying and resolving these issues.

Overall Synthetic Pathway

The synthesis of 2-Amino-3-(cyclopentyloxy)propanamide is typically approached as a three-stage linear sequence starting from a commercially available protected serine derivative.

G cluster_0 Stage 1: O-Alkylation cluster_1 Stage 2: Amidation cluster_2 Stage 3: Deprotection A N-Boc-L-Serine B N-Boc-3-(cyclopentyloxy)-L-alanine A->B  Cyclopentyl Bromide,  NaH, THF C N-Boc-2-Amino-3-(cyclopentyloxy)propanamide B->C  1. HATU, DIPEA  2. NH₃ source D 2-Amino-3-(cyclopentyloxy)propanamide C->D  TFA, DCM

Caption: General synthetic route for 2-Amino-3-(cyclopentyloxy)propanamide.

Troubleshooting Guide: Common Issues & Solutions

Low yield in a multi-step synthesis is a frequent challenge. The key is to systematically analyze each stage to pinpoint the source of material loss.[2][3]

Q1: My overall yield is critically low. Where should I begin troubleshooting?

A1: Start by dissecting the synthesis and evaluating the yield of each individual step (O-alkylation, amidation, and deprotection). A significant drop at a specific stage is your primary focus. If yields are consistently low across all steps, consider foundational issues like reagent purity, solvent quality, or reaction setup.

G start Low Overall Yield Detected check_step1 Analyze Yield of Stage 1 (O-Alkylation) start->check_step1 is_step1_low Yield < 80%? check_step1->is_step1_low check_step2 Analyze Yield of Stage 2 (Amidation) is_step2_low Yield < 85%? check_step2->is_step2_low check_step3 Analyze Yield of Stage 3 (Deprotection) is_step3_low Yield < 90%? check_step3->is_step3_low is_step1_low->check_step2 No troubleshoot_step1 Consult O-Alkylation Troubleshooting Table is_step1_low->troubleshoot_step1 Yes is_step2_low->check_step3 No troubleshoot_step2 Consult Amidation Troubleshooting Table is_step2_low->troubleshoot_step2 Yes troubleshoot_step3 Consult Deprotection & Purification Guide is_step3_low->troubleshoot_step3 Yes review_basics Review Reagent/Solvent Purity & General Technique is_step3_low->review_basics No

Caption: A systematic workflow for troubleshooting low synthesis yield.

Q2: I'm struggling with the O-alkylation of N-Boc-Serine (Stage 1). What are the common pitfalls?

A2: The O-alkylation of serine derivatives is challenging due to competing side reactions.[4] The primary issues are N-alkylation, elimination, and formation of oxazolidinone byproducts. Success hinges on the choice of base, solvent, and temperature control.

Table 1: Troubleshooting O-Alkylation (Stage 1)

Problem Potential Cause(s) Recommended Solution(s) & Rationale
Low Conversion / No Reaction 1. Inactive base (e.g., old NaH).2. Insufficiently anhydrous conditions.1. Use fresh, high-purity NaH from a newly opened container.2. Ensure THF is rigorously dried (e.g., over sodium/benzophenone). Moisture quenches the alkoxide intermediate.
Mixture of O- and N-Alkylated Products The nitrogen of the Boc-carbamate is weakly nucleophilic and can compete with the hydroxyl group.1. Use a strong, non-nucleophilic base like NaH or KH. This fully deprotonates the hydroxyl group, making it a much stronger nucleophile than the nitrogen.[4]2. Maintain low temperature (0 °C) during deprotonation and addition of the alkylating agent to favor the thermodynamically preferred O-alkylation.
Significant Elimination Byproduct (Dehydroalanine) The base promotes β-elimination of the hydroxyl group, especially at elevated temperatures.1. Avoid high temperatures. Do not heat the reaction mixture above room temperature.2. Add the cyclopentyl bromide slowly at 0 °C to control any exotherm.
Product Loss During Workup The carboxylate product may have partial solubility in the aqueous phase.1. After quenching, carefully acidify the aqueous layer to pH ~3-4 with cold 1M HCl to protonate the carboxylic acid, making it more soluble in the organic extraction solvent (e.g., ethyl acetate).
Q3: My amidation reaction (Stage 2) is sluggish and gives a poor yield. How can I improve it?

A3: Incomplete amidation is often due to inefficient activation of the carboxylic acid or degradation of coupling reagents.[5] The choice of coupling agent and reaction conditions is critical for achieving high conversion without epimerization.[6][7]

Table 2: Comparison of Common Amidation Reagents

Reagent System Advantages Considerations
HATU / DIPEA High reactivity, fast reaction times, low rate of epimerization.[]Expensive; byproducts can complicate purification if not carefully managed.
EDCI / HOBt Cost-effective, common, and reliable. Water-soluble urea byproduct is easily removed during workup.Can be slower than uronium salt reagents; requires careful monitoring to ensure completion.
Acid Chloride Method Highly reactive, drives reaction to completion.Requires an extra step to form the acid chloride (e.g., with SOCl₂). The reaction is often exothermic and can lead to side products if not controlled.[]

Key Troubleshooting Points for Amidation:

  • Reagent Quality: Use fresh, high-quality coupling reagents. HATU and other uronium salts can degrade with exposure to moisture.

  • Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the coupling agent and base.

  • Ammonia Source: Using ammonium chloride with a non-nucleophilic base like DIPEA is a common way to generate ammonia in situ. Ensure the base is sufficient to both neutralize the ammonium salt and facilitate the coupling.

  • Reaction Monitoring: Track the disappearance of the starting carboxylic acid using TLC or LC-MS. Reactions are typically complete within 2-4 hours at room temperature.

Q4: I'm losing significant amounts of my final product during purification. What is the best method?

A4: The final product, 2-Amino-3-(cyclopentyloxy)propanamide, is a polar amino acid derivative, which can make purification challenging.[9] Standard silica gel chromatography can lead to low recovery due to strong adsorption.

  • Recrystallization: If the crude product is sufficiently pure (>90%), recrystallization is the preferred method to minimize loss.[10] Try solvent systems like ethanol/ether or acetonitrile.[10]

  • Modified Silica Gel Chromatography: If chromatography is necessary, consider adding a small amount of triethylamine or ammonium hydroxide (~0.5-1%) to the eluent (e.g., DCM/Methanol). This deactivates acidic sites on the silica, preventing irreversible adsorption of the basic amine product.[10]

  • Ion-Exchange Chromatography: For highly polar compounds, cation-exchange chromatography can be very effective.[11] The product will bind to the resin and can be eluted by washing with a buffered or basic solution.

Detailed Experimental Protocols

These protocols are provided as a validated starting point. Optimization may be required based on your specific laboratory conditions and reagent batches.

Protocol 1: Synthesis of N-Boc-3-(cyclopentyloxy)-L-alanine (Stage 1)
  • Preparation: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add anhydrous tetrahydrofuran (THF, 10 mL per 1 g of starting material). Cool the flask to 0 °C in an ice bath.

  • Deprotonation: Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 2.2 equivalents) portion-wise to the stirred THF.

  • Substrate Addition: Dissolve N-Boc-L-serine (1.0 equivalent) in a minimum amount of anhydrous THF and add it dropwise to the NaH suspension at 0 °C over 30 minutes. A visible evolution of hydrogen gas should occur.

  • Activation: Allow the mixture to stir at 0 °C for 1 hour after the addition is complete.

  • Alkylation: Add cyclopentyl bromide (1.5 equivalents) dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.

  • Monitoring: Monitor the reaction by TLC (e.g., 9:1 DCM/MeOH) for the disappearance of N-Boc-L-serine.

  • Workup: Carefully quench the reaction by slowly adding it to a beaker of ice-cold water. Adjust the pH to ~3 with cold 1M HCl. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Synthesis of N-Boc-2-Amino-3-(cyclopentyloxy)propanamide (Stage 2)
  • Preparation: Dissolve N-Boc-3-(cyclopentyloxy)-L-alanine (1.0 equivalent) in anhydrous DMF.

  • Reagent Addition: Add HATU (1.2 equivalents) and ammonium chloride (NH₄Cl, 1.5 equivalents) to the solution.

  • Base Addition: Cool the mixture to 0 °C and add N,N-Diisopropylethylamine (DIPEA, 3.0 equivalents) dropwise.

  • Reaction: Stir the reaction at room temperature for 2-4 hours.

  • Monitoring: Monitor the consumption of the starting material by LC-MS or TLC.

  • Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to provide the crude protected amide.

Frequently Asked Questions (FAQs)

Q: What is the impact of starting material chirality on the synthesis? A: Starting with enantiomerically pure L-serine is critical. While the O-alkylation step does not affect the chiral center, the amidation step, particularly if conditions are harsh (e.g., high temperature, wrong base), can cause epimerization.[7] It is advisable to check the enantiomeric purity of the intermediate after Stage 2 if stereochemical integrity is paramount.

Q: Can I use other alkylating agents besides cyclopentyl bromide? A: Yes, but reactivity will vary. Cyclopentyl iodide would be more reactive, leading to shorter reaction times, but it is also more expensive and less stable. Cyclopentyl tosylate is another excellent alternative. The key is to use a good leaving group.

Q: My deprotection with TFA (Stage 3) seems to be incomplete. What should I do? A: Ensure you are using a sufficient excess of TFA (typically in a 1:1 to 1:4 solution with DCM) and an adequate reaction time (1-2 hours is standard). If steric hindrance is an issue, you can add a scavenger like triethylsilane to help capture the tert-butyl cation and drive the reaction to completion.

Q: How critical is moisture control throughout the synthesis? A: It is absolutely critical, especially for Stage 1 (O-alkylation) and Stage 2 (Amidation). In Stage 1, water will react with NaH and quench the alkoxide intermediate.[2] In Stage 2, water can hydrolyze the activated ester intermediate and coupling reagents, leading to incomplete reactions and lower yields.[] Always use anhydrous solvents and inert atmosphere techniques.

References

  • Yoshida, J., et al. (2013). Efficient Amide Bond Formation through a Rapid and Strong Activation of Carboxylic Acids in a Microflow Reactor. Angewandte Chemie International Edition. Available at: [Link]

  • Edelmann, F. T. (2020). What is the best technique for amide purification?. ResearchGate. Retrieved from [Link]

  • Głowacka, I. E., et al. (2023). Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. Molecules. Available at: [Link]

  • Kim, H., et al. (2025). Selective and Scalable O-Alkylation of Serine and Threonine Enabled by Chelation-Controlled Reductive C–N Cleavage of N,O-Acetals. Organic Process Research & Development. Available at: [Link]

  • Pace, V., et al. (n.d.). MINIREVIEW Amide bond formation strategies: latest advances on a dateless transformation. AIR Unimi. Retrieved from [Link]

  • Bickler, B. (2023). How should I purify a complex, polar, amide reaction mixture?. Biotage. Retrieved from [Link]

  • Patil, P., et al. (2025). Efficient Synthesis of Amides through Thioacids Reactions with In Situ Generated Formamidine. The Journal of Organic Chemistry. Available at: [Link]

  • ScienceMadness. (2020). Is it normal to get low yields all the time, or am I a bad organic chemist?. Retrieved from [Link]

  • ResearchGate. (2026). Emerging Methods in Amide- and Peptide-Bond Formation. Retrieved from [Link]

  • Takeda, Y., et al. (2018). Strategy for O-Alkylation of Serine and Threonine from Serinyl and Threoninyl Acetic Acids by Photoinduced Decarboxylative Radical Reactions. The Journal of Organic Chemistry. Available at: [Link]

  • Washington State University. (n.d.). How to Succeed in Multi-Step Organic Synthesis. Retrieved from [Link]

  • SciSpace. (n.d.). Separation and purification of amino acids. Retrieved from [Link]

  • Diaion. (n.d.). Separation and Refining of Amino acids. Retrieved from [Link]

  • Grygorenko, O. O., et al. (2024). When Yield Prediction Does Not Yield Prediction: An Overview of the Current Challenges. Journal of Chemical Information and Modeling. Available at: [Link]

  • Ollivier, N., et al. (2018). Native Chemical Ligation at Serine Revisited. Organic Letters. Available at: [Link]

  • Pattison, P. (2026). Troubleshooting Low Yield in Peptide Synthesis. On Pattison. Retrieved from [Link]

Sources

Technical Support Center: Optimizing the Chiral Separation of 2-Amino-3-(cyclopentyloxy)propanamide Enantiomers

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the chiral separation of 2-Amino-3-(cyclopentyloxy)propanamide and related amino acid derivatives. Our focus is on delivering practical, field-proven insights to troubleshoot common issues and systematically optimize your chromatographic method for robust and reproducible results.

Section 1: Frequently Asked Questions (FAQs) - Foundational Principles

This section addresses fundamental questions regarding the chiral separation of your target analyte. Understanding these core concepts is the first step toward effective method development.

Q1: What is the fundamental principle behind the HPLC separation of 2-Amino-3-(cyclopentyloxy)propanamide enantiomers?

A: The separation of enantiomers, which have identical physical and chemical properties in an achiral environment, requires the introduction of another chiral entity to create a diastereomeric interaction. In High-Performance Liquid Chromatography (HPLC), this is most commonly achieved by using a Chiral Stationary Phase (CSP).[1]

The mechanism relies on the formation of transient, diastereomeric complexes between the individual enantiomers of your analyte and the chiral selector immobilized on the stationary phase.[2] For a separation to occur, there must be a difference in the stability or formation energy of these two complexes. This is often explained by the "three-point interaction model," where one enantiomer can establish at least three simultaneous points of interaction (e.g., hydrogen bonds, π-π interactions, steric hindrance) with the CSP, while the other cannot, leading to differential retention times.[2] For 2-Amino-3-(cyclopentyloxy)propanamide, key interaction sites include the primary amine, the amide group, and the cyclopentyloxy moiety.

Diagram 1: The 'Three-Point Interaction' Model cluster_0 Enantiomer 1 (Favored Interaction) cluster_1 Enantiomer 2 (Disfavored Interaction) E1 Amine Amide Cyclopentyloxy CSP Site A Site B Site C Chiral Stationary Phase E1:f0->CSP:p0 H-Bond E1:f1->CSP:p1 H-Bond E1:f2->CSP:p2 Steric/Hydrophobic E2 Amine Amide Cyclopentyloxy CSP2 Site A Site B Site C Chiral Stationary Phase E2:f0->CSP2:p0 H-Bond E2:f1->CSP2:p1 H-Bond E2:f2->CSP2:p2 Steric Repulsion

Caption: Chiral recognition requires differential interactions.

Q2: Which types of Chiral Stationary Phases (CSPs) are most effective for an amino acid amide like this?

A: For amino acid derivatives, two classes of CSPs have demonstrated the broadest utility and are recommended as the starting point for screening:

  • Polysaccharide-Based CSPs: These are the most widely used CSPs, based on derivatives of cellulose or amylose coated or immobilized on silica.[1] Their helical polymer structure creates chiral grooves where analytes can bind through a combination of hydrogen bonding, dipole-dipole, and steric interactions. Columns like Chiralpak® AD/IA (amylose-based) and Chiralcel® OD/IB (cellulose-based) are excellent starting points.[3][4]

  • Macrocyclic Glycopeptide CSPs: These phases (e.g., CHIROBIOTIC™ series) are based on antibiotics like vancomycin or teicoplanin.[5][6] They offer a complex array of interaction sites, including ionic, hydrogen bonding, and hydrophobic pockets, making them highly effective for polar and ionizable molecules such as amino acids and their derivatives.[6][7]

Q3: What are the primary chromatographic modes to consider (Normal Phase, Reversed Phase, Polar Organic), and when should I choose each one?

A: The choice of mobile phase mode is dictated by your analyte's solubility and the type of CSP being used. A comprehensive screening should evaluate all three modes.[5][8]

ModeMobile Phase CompositionWhen to UseAdvantages
Normal Phase (NP) Hexane/Heptane with an alcohol modifier (e.g., Ethanol, Isopropanol).Analyte is soluble in non-polar solvents. Often provides strong π-π and hydrogen bonding interactions.High selectivity is often achieved.
Reversed Phase (RP) Water/Buffer with an organic modifier (e.g., Methanol, Acetonitrile).Analyte is water-soluble. Used with many macrocyclic glycopeptide and some immobilized polysaccharide CSPs.Compatible with MS detectors; good for polar analytes.
Polar Organic Mode (POM) Pure polar solvents like Methanol or Acetonitrile, often with acidic/basic additives.Analyte has poor solubility in NP solvents but good solubility in alcohols.Fast column equilibration, MS-friendly, and can offer unique selectivity.[9]

Q4: Is it necessary to derivatize 2-Amino-3-(cyclopentyloxy)propanamide for a successful separation?

A: Generally, no. The primary advantage of modern direct chiral HPLC is the ability to separate enantiomers without derivatization, which eliminates extra sample preparation steps and potential sources of error.[6][10] The analyte's structure, with its free amine and amide groups, provides sufficient handles for chiral recognition on appropriate CSPs.[11] Derivatization is typically considered an indirect approach, used more frequently in Gas Chromatography (GC) or when direct HPLC methods fail.[10][12]

Section 2: A Systematic Approach to Method Development

Effective chiral method development is not a matter of luck; it is a systematic process of screening a curated set of columns and mobile phases to identify the most promising starting conditions for optimization.[1]

Caption: A logical workflow for efficient method development.
Experimental Protocol: Initial Screening

This protocol outlines a robust screening strategy to maximize the probability of finding a successful separation.

1. Analyte and Sample Preparation:

  • Determine the solubility of 2-Amino-3-(cyclopentyloxy)propanamide in common HPLC solvents (Hexane, Isopropanol, Methanol, Acetonitrile, Water). This will guide your mobile phase choices.

  • Prepare a stock solution of the racemic analyte at ~1 mg/mL in a suitable solvent (e.g., Methanol).

  • Dilute the stock solution with the initial mobile phase to a working concentration of ~0.1-0.5 mg/mL.[12]

2. Recommended Screening Columns:

  • Column 1 (Amylose-based): e.g., Chiralpak® IA or AD-H

  • Column 2 (Cellulose-based): e.g., Chiralcel® OD-H or IB

  • Column 3 (Macrocyclic Glycopeptide): e.g., CHIROBIOTIC™ T or V

3. Mobile Phase Screening Conditions:

Screening PhaseColumn TypeMobile Phase (Isocratic)Flow RateTemperature
Normal Phase (NP) PolysaccharideA: n-Hexane / Isopropanol (90/10, v/v) B: n-Hexane / Ethanol (90/10, v/v)1.0 mL/min25 °C
Polar Organic (POM) All TypesC: Methanol / 0.1% Formic Acid D: Acetonitrile / 0.1% Formic Acid1.0 mL/min25 °C
Reversed Phase (RP) Macrocyclic / Immobilized PolysaccharideE: Water / Methanol (50/50, v/v) + 0.1% Formic Acid F: Water / Acetonitrile (50/50, v/v) + 0.1% Formic Acid1.0 mL/min25 °C

4. Execution and Evaluation:

  • Equilibrate each column with the mobile phase for at least 20 column volumes.

  • Inject the sample and monitor the chromatogram.

  • Criterion for Success: Look for any sign of peak splitting, a shoulder, or baseline separation.[5] Even a slight hint of separation indicates that the CSP is interacting selectively and the method is a candidate for optimization. If a single peak is observed, move to the next condition.

Section 3: Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments.

Caption: A decision tree for resolving poor peak separation.

Q: I see no separation at all (a single, sharp peak). What should I do next?

A: Co-elution is common during initial screening.

  • Primary Cause: The chosen CSP and mobile phase combination does not provide sufficient differential interaction for your analyte.

  • Solutions:

    • Complete the Screen: Do not abandon the effort. Systematically work through all the recommended CSPs and mobile phase modes in the screening protocol. Chiral separations are highly specific, and a different CSP may provide excellent results.[1][8]

    • Change the Modifier: In normal phase, the choice of alcohol modifier can be critical. If isopropanol (IPA) gave no separation, switch to ethanol (EtOH). EtOH is a stronger hydrogen bond donor and can alter the interaction mechanism.[13]

    • Lower the Temperature: Chiral recognition often involves weak, non-covalent interactions (like hydrogen bonds and van der Waals forces) that are strengthened at lower temperatures.[5] Try re-running the analysis at 10-15°C. A separation may appear where none was visible at 25°C.[14]

Q: I have some separation, but the resolution is poor (Resolution, Rs < 1.5). How can I improve it?

A: This is an excellent starting point! Poor resolution is typically due to low selectivity (peaks too close) or low efficiency (peaks too broad).

  • To Improve Selectivity (α):

    • Optimize Modifier Percentage: In NP, vary the alcohol percentage. Decreasing the percentage (e.g., from 10% to 5% IPA) will increase retention and often improves selectivity, at the cost of longer run times.[13] In RP, a similar adjustment of the organic component can be effective.[14]

    • Add an Additive: Since your molecule has a basic amine, adding a small amount (0.1%) of a basic modifier like diethylamine (DEA) in normal phase can significantly improve peak shape and sometimes selectivity by masking active sites on the silica.[15] Conversely, an acidic modifier like trifluoroacetic acid (TFA) or formic acid can be used in RP or POM.

    • Change Modifier Type: As mentioned, switching from IPA to EtOH (or vice-versa) can dramatically alter selectivity.[13]

  • To Improve Efficiency (N):

    • Optimize Flow Rate: Perform a flow rate study (e.g., 0.5, 0.8, 1.0, 1.2 mL/min). A lower flow rate often increases efficiency and resolution, but extends analysis time.

    • Check for Column Damage: Broad peaks can be a sign of a contaminated or degraded column. Flush the column according to the manufacturer's instructions. If performance does not improve, the column may need replacement.[16] Be aware that coated polysaccharide columns are delicate and can be damaged by certain solvents.[16]

Q: My peaks are tailing badly. What is the cause and solution?

A: Peak tailing is usually caused by undesirable secondary interactions.

  • Possible Cause 1: Ionic Interactions with Silica. The primary amine on your analyte can interact with residual silanol groups on the silica support, causing tailing.

    • Solution: Add a competing base to the mobile phase. In normal phase, 0.1% DEA is a standard choice. In reversed phase, ensure the pH of the mobile phase is low enough (e.g., using 0.1% formic acid) to protonate the amine, which can sometimes improve peak shape.

  • Possible Cause 2: Column Overload. Injecting too much sample can saturate the stationary phase.

    • Solution: Reduce the injection volume or the concentration of your sample by a factor of 5 or 10 and re-inject.

  • Possible Cause 3: Column Contamination. Strongly retained impurities from previous injections can create active sites that cause tailing.

    • Solution: Implement a robust column washing procedure between analyses.

Q: My retention times are drifting and the resolution is not reproducible. Why?

A: Lack of reproducibility points to an unstable system.

  • Possible Cause 1: Insufficient Equilibration. Chiral stationary phases, especially in normal phase, can require significant time to equilibrate with the mobile phase.

    • Solution: Always use a consistent and lengthy equilibration period (at least 20-30 column volumes) before starting a sequence, especially after changing mobile phase composition.

  • Possible Cause 2: Mobile Phase Composition. Small variations in mobile phase preparation can lead to large changes in retention and selectivity in chiral separations.

    • Solution: Prepare fresh mobile phase daily. Use precise measurements (graduated cylinders or weighing solvents) for all components. Even trace amounts of water in normal phase solvents can affect reproducibility.[17]

  • Possible Cause 3: Additive "Memory Effects". Acidic or basic additives can be retained by the stationary phase and can affect subsequent analyses even after the mobile phase has been changed.[17]

    • Solution: If possible, dedicate columns to specific additive types (e.g., one column for acidic methods, one for basic). If not possible, use a rigorous, multi-solvent flushing protocol when switching between methods with different additive types.

References

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • HPLC Technical Tip: Chiral Method Development. Phenomenex. [Link]

  • Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. [Link]

  • Chiral HPLC separation: strategy and approaches. Chiralpedia. [Link]

  • Recent Advances in Chiral Analysis of Proteins and Peptides. MDPI. [Link]

  • Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Chiral Technologies Europe. [Link]

  • Chiral Separation Using SFC and HPLC Pittcon 2016 1760-16. Shimadzu. [Link]

  • Newly Devised Peptide Chiral Stationary Phases Evaluated for Enantioselectivity in HPLC Applications. LCGC International. [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Journal of the Pharmaceutical Society of Korea. [Link]

  • Chiral Drug Separation. ScienceDirect. [Link]

  • Effect of the mobile phase composition and pH on the enantioseparation data for FMOC derivatized amino acids. ResearchGate. [Link]

  • Effect of mobile phase composition on the elution order of the enantiomers of analyte 5. ResearchGate. [Link]

  • The Composition of the Mobile Phase Affects the Dynamic Chiral Recognition of Drug Molecules by the Chiral Stationary Phase. Semantic Scholar. [Link]

  • How to separate amino acid enantiomers? ResearchGate. [Link]

  • An Introduction to Chiral Analysis by Capillary Electrophoresis. Bio-Rad. [Link]

  • Trouble with chiral separations. Chromatography Today. [Link]

  • Resolution, quantification, and reliable determination of enantiomeric excess of proteinogenic and non-proteinogenic amino acids by comprehensive two-dimensional gas chromatography. PMC. [Link]

  • CHIRAL SEPARATIONS INTRODUCTION. VTechWorks. [Link]

  • On the Enantioselective HPLC Separation Ability of Sub-2 µm Columns: Chiralpak® IG-U and ID-U. PMC. [Link]

  • Liquid Chromatographic Enantioseparation of Newly Synthesized Fluorinated Tryptophan Analogs Applying Macrocyclic Glycopeptides-Based Chiral Stationary Phases Utilizing Core-Shell Particles. MDPI. [Link]

  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. PMC. [Link]

  • Problem With CHIRAL PAK AD-H Column - Can anyone help? ResearchGate. [Link]

Sources

Technical Support Center: Reducing Chemical Impurities in 2-Amino-3-(cyclopentyloxy)propanamide Crystallization

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. 2-Amino-3-(cyclopentyloxy)propanamide is a highly functionalized intermediate featuring an ether linkage, a primary amine, and a primary amide. Because it is an N -unsubstituted α -amino amide, it is highly reactive and susceptible to specific degradation pathways during isolation, including self-condensation, hydrolysis, and racemization[1].

This guide provides field-proven troubleshooting strategies, thermodynamic rationale, and validated protocols to help you achieve high-purity crystallization.

Part 1: Quantitative Impurity Profiling

Before troubleshooting, it is critical to understand the thermodynamic and kinetic origins of your impurities. The table below summarizes the primary impurities associated with this compound and the targeted rejection strategies.

Impurity ClassStructural OriginTypical Crude Level (mol %)Target Spec (mol %)Primary Rejection Mechanism
Self-Condensation Intermolecular aminolysis (forming diketopiperazines)5.0 - 10.0%< 0.5%Kinetic control via low-temperature anti-solvent crystallization.
Hydrolysis Products Amide cleavage to 2-amino-3-(cyclopentyloxy)propanoic acid2.0 - 5.0%< 0.1%pH-controlled organic extraction and moisture exclusion.
Enantiomeric (D-isomer) Base-catalyzed racemization during synthesis1.0 - 5.0%< 0.1%Thermodynamic separation via diastereomeric salt resolution.
Inorganic Salts Reagent byproducts (e.g., magnesium or chloride salts)10.0 - 15.0%< 0.1%Hot filtration prior to the induction of supersaturation.
Part 2: Troubleshooting FAQs

Q1: Why does my isolated product contain high levels of self-condensation impurities, and how does crystallization resolve this? A1: N -unsubstituted α -amino amides are highly susceptible to intermolecular aminolysis. The primary amine of one molecule acts as a nucleophile, attacking the amide carbonyl of another molecule to form dimers or cyclic diketopiperazines[1]. This degradation is exponentially accelerated by heat. If your crystallization relies on prolonged cooling from a high temperature (e.g., boiling solvent), you are inadvertently providing the activation energy for this side reaction. Solution: Shift from a pure cooling crystallization to a seeded anti-solvent crystallization. By dissolving the crude in a highly soluble solvent at a moderate temperature and rapidly adding an anti-solvent, you force supersaturation and crystal growth without the thermal energy required for self-condensation.

Q2: During cooling, the solution forms a milky emulsion ("oiling out") instead of crystals, resulting in poor purity. What causes this? A2: "Oiling out," or Liquid-Liquid Phase Separation (LLPS), occurs when a supersaturated solution separates into a solute-rich liquid phase and a solvent-rich liquid phase before solid nucleation can occur. This solute-rich oil acts as a non-selective "sponge," trapping impurity-rich mother liquor (like unreacted starting materials and solvent inclusions) which then solidifies as an impure glass or agglomerate[2]. Solution: LLPS is bypassed by controlling the nucleation kinetics. Introduce seed crystals (1-2 wt%) just outside the metastable zone width, before the cloud point is reached. This provides a template for immediate crystal lattice growth, bypassing the liquid-liquid separation phase entirely.

Q3: How do I eliminate the D-enantiomer impurity if standard recrystallization isn't improving chiral purity? A3: Enantiomers have identical scalar physical properties, meaning standard crystallization will not separate them unless they form a rare conglomerate. If the compound partially racemized during synthesis, you must alter the thermodynamic landscape by converting the enantiomers into diastereomers[1]. Solution: Treat the crude amino amide with a chiral resolving agent, such as L-tartaric acid, to form a diastereomeric salt[3]. The (L-amino amide•L-tartrate) and (D-amino amide•L-tartrate) salts will have significantly different solubilities, allowing the desired isomer to selectively crystallize.

Q4: I am detecting carboxylic acid impurities. Is my product degrading during isolation? A4: Yes. The primary amide group can hydrolyze back to the corresponding carboxylic acid if exposed to aqueous environments at extreme pH levels during workup, or if residual Lewis acids are present[4]. Solution: Ensure the pre-crystallization workup strictly controls pH (target pH 7-8). Avoid prolonged exposure to water by performing a rapid phase separation and solvent swapping directly into the crystallization solvent via azeotropic distillation.

Part 3: Verified Experimental Protocols
Protocol A: Seeded Anti-Solvent Crystallization (Targeting Chemical Purity)

This protocol is designed to reject self-condensation products by minimizing thermal exposure.

  • Dissolution: Suspend 100 g of crude 2-Amino-3-(cyclopentyloxy)propanamide in 400 mL of Ethyl Acetate (EtOAc).

  • Heating: Warm the suspension to 50°C under moderate agitation (250 rpm) until complete dissolution is achieved. Do not exceed 50°C to prevent aminolysis.

  • Hot Filtration: Pass the solution through a 0.45 µm PTFE filter to remove insoluble inorganic salts.

  • Anti-Solvent Addition (Phase 1): Slowly dose 100 mL of n-Heptane over 20 minutes while maintaining the temperature at 50°C.

  • Seeding: Add 1.0 g of pure crystalline API (seed) suspended in 10 mL of n-Heptane. Hold the temperature for 30 minutes to allow the seed bed to mature and prevent oiling out.

  • Anti-Solvent Addition (Phase 2): Dose an additional 300 mL of n-Heptane at a constant rate over 2 hours.

  • Cooling: Cool the slurry to 5°C at a linear rate of -0.2°C/min.

  • Isolation: Filter the slurry, wash the filter cake with 100 mL of cold (5°C) EtOAc/Heptane (1:1 v/v) to displace the impurity-rich mother liquor, and dry under vacuum at 35°C for 12 hours.

Protocol B: Diastereomeric Salt Resolution (Targeting Chiral Purity)

This protocol resolves enantiomeric impurities via thermodynamic salt differentiation.

  • Salt Formation: Dissolve 50 g of partially racemized 2-Amino-3-(cyclopentyloxy)propanamide in 250 mL of Ethanol (EtOH) at 60°C.

  • Acid Addition: In a separate vessel, dissolve 0.5 molar equivalents of L-tartaric acid in 100 mL of EtOH. Add this solution dropwise to the amino amide solution.

  • Crystallization: Cool the mixture naturally to 20°C over 4 hours. The desired L-enantiomer will selectively precipitate as the tartrate salt.

  • Filtration: Isolate the salt via vacuum filtration and wash with 50 mL of cold EtOH.

  • Free-Basing: Suspend the isolated salt in 200 mL of Dichloromethane (DCM) and add 200 mL of 1M aqueous NaOH. Stir vigorously for 15 minutes.

  • Extraction: Separate the organic layer, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the enantiomerically pure free base.

Part 4: Process Visualizations

G Start Crude API Dissolution Dissolution (EtOAc, 50°C) Start->Dissolution Filtration Hot Filtration Dissolution->Filtration Antisolvent Anti-solvent Addition (Heptane) Filtration->Antisolvent Seeding Seeding (Control Nucleation) Antisolvent->Seeding Cooling Controlled Cooling (to 5°C) Seeding->Cooling Isolation Filtration & Washing Cooling->Isolation Pure High-Purity API Isolation->Pure

Workflow for seeded anti-solvent crystallization to reject impurities.

Troubleshooting Issue Impurity Detected Type Identify Impurity Type Issue->Type SelfCond Self-Condensation (Diketopiperazine) Type->SelfCond Hydrolysis Hydrolysis (Carboxylic Acid) Type->Hydrolysis Chiral Enantiomeric (Racemization) Type->Chiral Sol1 Anti-Solvent Crystallization SelfCond->Sol1 Sol2 Strict pH Control Hydrolysis->Sol2 Sol3 Diastereomeric Salt Resolution Chiral->Sol3

Decision tree for identifying and resolving amino amide impurities.

Sources

Technical Support Center: Troubleshooting 2-Amino-3-(cyclopentyloxy)propanamide Binding Assays

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Assay Support Center. As drug development professionals, encountering high-affinity "hits" during high-throughput screening (HTS) is the primary goal, but distinguishing true target engagement from assay interference is critical.

2-Amino-3-(cyclopentyloxy)propanamide is a small molecule with a highly specific amphiphilic topology: it possesses a polar, hydrogen-bonding headgroup (the 2-amino propanamide) and a bulky, lipophilic tail (the cyclopentyloxy group). This structural duality makes it highly prone to generating false positives across multiple biophysical and biochemical assay formats.

This guide provides authoritative, field-proven methodologies to identify, triage, and overcome false positives associated with this compound.

Frequently Asked Questions (FAQs)

Q: Why does 2-Amino-3-(cyclopentyloxy)propanamide show high potency in our primary biochemical assays but fail to show target engagement in orthogonal validations? A: The compound's lipophilic cyclopentyloxy tail drives it to minimize aqueous contact, leading to the spontaneous formation of colloidal aggregates at micromolar concentrations. These colloidal aggregates non-specifically bind proteins to their surface, causing local unfolding events and promiscuous enzyme inhibition[1]. Because this is a physical sequestration rather than a specific lock-and-key interaction, the compound will fail orthogonal assays that use different protein concentrations or cellular environments.

Q: Our Surface Plasmon Resonance (SPR) sensograms show a continuously increasing response without reaching steady-state equilibrium. Is this a slow-binding specific interaction? A: No. This is a hallmark of non-specific binding (NSB) and mass transport limitations. In SPR, distinguishing specific molecular binding events from a sea of nonspecific interactions is a critical bottleneck[2]. At physiological pH (7.4), the primary amine of the propanamide core is protonated (positively charged). If you are using a standard CM5 chip, the carboxymethylated dextran matrix is negatively charged. This electrostatic attraction, combined with the hydrophobic partitioning of the cyclopentyloxy group, causes the compound to accumulate endlessly on the matrix[3].

Q: We are observing an unusually high background signal in our TR-FRET assay when screening this compound. How do we fix this? A: The compound is likely scattering the excitation light due to micro-precipitation or aggregate formation. TR-FRET assays utilize a time-delay between fluorophore excitation and signal acquisition (typically 50-150 μs) to avoid interference by short-lived fluorescence or scattering[4]. Because the lanthanide donor species used in TR-FRET has a fluorescent lifetime orders of magnitude longer than background scattered light[5], you can overcome this false positive by extending the acquisition delay.

Troubleshooting Guides & Experimental Protocols

To ensure scientific integrity, every protocol below is designed as a self-validating system . By altering a single physical parameter, you establish a causal link between the compound's behavior and the assay readout.

Protocol A: Reversing Colloidal Aggregation (Detergent Counter-Screen)

To prove that 2-Amino-3-(cyclopentyloxy)propanamide is acting as a colloidal aggregator rather than a specific binder, you must disrupt the colloid using a non-ionic detergent.

  • Baseline Measurement: Run your standard biochemical or binding assay to establish the apparent IC50​ or KD​ of the compound.

  • Buffer Modification: Prepare a new assay buffer supplemented with 0.01% (v/v) Triton X-100 or 0.1 mg/mL Bovine Serum Albumin (BSA).

  • Re-evaluation: Re-run the dose-response curve.

  • Causality Check: If the compound is a true binder, the IC50​ will remain relatively stable. If the compound is a colloidal aggregator, the detergent will disrupt the micelles, and the apparent binding activity will vanish (a rightward shift in IC50​ of >10-fold).

Protocol B: Eliminating Non-Specific Binding in SPR

To overcome the electrostatic and hydrophobic NSB of the compound on dextran-based chips, you must passivate the surface and utilize strict reference subtraction.

  • Surface Selection: Switch from a highly charged CM5 chip to a less charged C1 (flat aliphatic) chip to minimize electrostatic trapping of the protonated 2-amino group.

  • Reference Channel Setup: Immobilize your target protein on Flow Cell 2 (Fc2). Leave Flow Cell 1 (Fc1) blank, but subject it to the exact same EDC/NHS activation and ethanolamine blocking steps as Fc2.

  • Buffer Optimization: Increase the running buffer ionic strength by adding 500 mM NaCl to shield electrostatic interactions. Add 1% DMSO to maintain solubility of the cyclopentyloxy tail.

  • Data Processing: Always report the doubly-referenced data (Fc2 - Fc1, minus blank buffer injections). If the raw signal on Fc1 exceeds 20% of the signal on Fc2, the binding is non-specific and the data must be discarded.

Protocol C: TR-FRET Interference Triage

If the compound is inflating the FRET emission ratio via light scattering, optimize the temporal resolution of the assay.

  • Standard Run: Excite the assay plate at 337 nm and read the emission ratio (665 nm / 615 nm) using the standard 50 µs delay.

  • Delay Extension: Reprogram the plate reader to extend the time delay to 150 µs before opening the emission integration window.

  • Causality Check: Prompt fluorescence and light scattering decay within nanoseconds. If the false-positive signal is due to scattering from the compound, the signal will drop to baseline at 150 µs. If it is true FRET (driven by the long-lived lanthanide chelate), the signal will persist.

Quantitative Data Summary

The following table summarizes the expected quantitative shifts when moving from a false-positive state to a corrected, true-baseline state using the protocols above.

Assay ModalityInterference MechanismUncorrected Metric (False Positive)Corrected Metric (True Baseline)Resolution Strategy
Biochemical / Enzymatic Colloidal AggregationApparent IC50​ = 1.2 µM (Hill Slope > 2.0)Apparent IC50​ > 50 µMAdd 0.01% Triton X-100 to buffer
SPR Binding Matrix Non-Specific BindingApparent KD​ = 500 nM (No steady-state reached)No measurable binding responseReference subtraction (Fc2-Fc1) + 500 mM NaCl
TR-FRET Light Scattering / AutofluorescenceSignal/Background Ratio > 5.0Signal/Background Ratio < 1.2Increase acquisition delay from 50 µs to 150 µs

Triage Workflow Visualization

Below is the logical decision tree for triaging 2-Amino-3-(cyclopentyloxy)propanamide hits.

FalsePositiveTriage Title Triage Workflow: 2-Amino-3-(cyclopentyloxy)propanamide Start Initial Hit Detected in Binding Assay AggCheck 1. Aggregation Check Add 0.01% Triton X-100 Start->AggCheck IsAgg Does binding signal vanish? AggCheck->IsAgg FP_Agg False Positive: Colloidal Aggregation IsAgg->FP_Agg Yes SPRCheck 2. SPR Matrix Check Compare to Blank Reference IsAgg->SPRCheck No IsNSB High signal on blank surface? SPRCheck->IsNSB FP_NSB False Positive: Non-Specific Binding IsNSB->FP_NSB Yes FRETCheck 3. TR-FRET Check Increase Delay to 150 µs IsNSB->FRETCheck No IsFluor Does signal drop to baseline? FRETCheck->IsFluor FP_Fluor False Positive: Prompt Fluorescence IsFluor->FP_Fluor Yes ValidHit Validated True Binder Proceed to Lead Optimization IsFluor->ValidHit No

Decision tree for triaging false positive mechanisms in small molecule binding assays.

References
  • Title: Colloidal aggregation: from screening nuisance to formulation nuance. Source: nih.gov.
  • Title: How to overcome the limitations of Surface-Based Kinetic assessments? Source: fidabio.com.
  • Title: Choosing the Right Biacore Sensor Chips for Your SPR Analysis. Source: creative-proteomics.com.
  • Title: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) An Introduction. Source: columbiabiosciences.com.
  • Title: Compound-Mediated Assay Interferences in Homogeneous Proximity Assays. Source: nih.gov.

Sources

Validation & Comparative

Validating the Purity of 2-Amino-3-(cyclopentyloxy)propanamide: A Comparative Guide to qNMR vs. HPLC

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Methodological Comparison Guide & Experimental Protocol

The Analytical Challenge: Beyond Traditional Chromatography

In pharmaceutical research and development, the purity of synthetic intermediates directly dictates the yield and impurity profile of downstream Active Pharmaceutical Ingredients (APIs). 2-Amino-3-(cyclopentyloxy)propanamide (ACP) is a complex amino acid derivative utilized as a critical building block in peptide synthesis and small-molecule drug design.

Validating the absolute purity of ACP presents a unique analytical challenge. Traditional High-Performance Liquid Chromatography coupled with Ultraviolet detection (HPLC-UV) relies on the presence of a strong chromophore. ACP, possessing only an aliphatic cyclopentyl ether and a simple amide bond, exhibits weak UV absorbance (typically requiring low wavelengths of 210–220 nm). At these wavelengths, mobile phase interference and baseline drift severely compromise integration accuracy. Furthermore, highly likely synthetic impurities—such as unreacted cyclopentanol—lack UV absorbance entirely, rendering them "invisible" to HPLC-UV and artificially inflating the reported purity of the analyte.

To overcome these limitations, Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as the gold standard. Recognized by regulatory guidelines such as USP <761> [1], qNMR is a primary analytical method that provides absolute quantification without requiring identical reference standards for the analyte or its impurities [2].

Methodological Comparison: qNMR vs. HPLC-UV

The fundamental causality behind qNMR's superiority for compounds like ACP lies in its molar proportionality . In qNMR, the integrated area of a resonance signal is directly proportional to the number of nuclei (spins) generating that signal. By comparing a distinct proton signal of ACP against a highly pure, certified Internal Standard (IS), absolute mass purity can be calculated [3].

Conversely, HPLC-UV is a secondary, comparative method. It requires a 100% mass balance assumption or the availability of certified reference standards for every single impurity to correct for differing UV response factors [4].

Table 1: Head-to-Head Comparison for ACP Analysis
ParameterQuantitative NMR (qNMR)HPLC-UVImpact on ACP Analysis
Fundamental Principle Primary ratio method (Direct proportionality to nuclei)Secondary separation method (Relies on UV absorbance)qNMR provides absolute purity; HPLC is skewed by UV response factors.
Reference Standard Requires only one universal Internal Standard (e.g., Maleic Acid)Requires specific standards for ACP and all potential impuritiesqNMR eliminates the need to synthesize standards for unknown impurities.
Detection of Aliphatics Detects all proton-containing impurities (e.g., Cyclopentanol)Fails to detect non-UV absorbing impuritiesHPLC-UV will artificially inflate ACP purity by missing cyclopentanol.
Sample Recovery 100% non-destructiveDestructiveqNMR allows recovery of precious ACP batches.
Regulatory Standing Fully compliant with USP <761> and ICH Q2Standard compendial methodBoth accepted, but qNMR is preferred for primary reference characterization.

The qNMR Self-Validating System: Causality & Design

A robust qNMR protocol is not merely a sequence of steps; it is a self-validating system where every experimental parameter is chosen to eliminate specific sources of error [5].

Causality C1 Lack of Impurity Reference Standards E1 Use qNMR Primary Ratio Method (Direct Proportionality) C1->E1 C2 Risk of Incomplete Signal Relaxation E2 Set Relaxation Delay (D1) to > 5 × T1 C2->E2 C3 Potential Signal Overlap in Aliphatic Region E3 Select Maleic Acid IS (Singlet at ~6.3 ppm) C3->E3

Caption: Causality matrix for experimental parameter selection in qNMR validation.

Internal Standard (IS) Selection

For ACP, the aliphatic region (1.0–4.5 ppm) is crowded with cyclopentyl and propanamide proton signals. Choosing the correct IS is critical to prevent signal overlap. Maleic acid (certified TraceCERT® purity ≥ 99.9%) is the ideal choice. It produces a sharp, distinct singlet at ~6.3 ppm in D₂O or DMSO- d6​ , completely isolated from the ACP signals [6].

Longitudinal Relaxation Time ( T1​ ) and Delay ( D1​ )

The most common cause of integration error in qNMR is incomplete longitudinal relaxation. If the nuclei do not fully return to equilibrium between radiofrequency pulses, the resulting signal will be truncated, leading to under-quantification. To ensure a self-validating system, the T1​ of the slowest-relaxing proton (usually the IS) must be measured via an inversion-recovery experiment. The inter-pulse delay ( D1​ ) must then be strictly set to ≥5×T1​ , ensuring >99.3% signal recovery [5].

Experimental Workflow & Methodology

Workflow N1 1. Gravimetric Preparation Co-weigh ACP & Internal Standard N2 2. Solvent Addition Dissolve in D2O or DMSO-d6 N1->N2 N3 3. T1 Relaxation Analysis Determine longest T1 for analyte/IS N2->N3 N4 4. qNMR Acquisition 90° Pulse, D1 > 5 × T1 N3->N4 N5 5. Spectral Processing Phase & Baseline Correction N4->N5 N6 6. Quantification Calculate Absolute Purity via USP <761> N5->N6

Caption: Workflow for the self-validating qNMR purity analysis of ACP.

Detailed qNMR Protocol for ACP

Step 1: High-Precision Gravimetric Preparation

  • Using a calibrated 5-decimal microbalance, accurately weigh ~15.00 mg of the ACP sample ( mx​ ) and ~5.00 mg of the Maleic Acid Internal Standard ( mstd​ ) directly into a clean glass vial. Causality: Gravimetric precision is the ultimate limiting factor for qNMR accuracy.

  • Add 0.6 mL of high-purity DMSO- d6​ (0.03% v/v TMS) and vortex until complete dissolution is achieved. Transfer the solution to a high-quality 5 mm NMR tube.

Step 2: NMR Acquisition Parameters

  • Insert the sample into a 400 MHz (or higher) NMR spectrometer. Tune and match the probe, and shim the magnet to achieve a baseline line-width of < 1 Hz.

  • Run a rapid inversion-recovery experiment to determine T1​ . (Assume Maleic acid T1​≈4.5 s).

  • Set the acquisition parameters:

    • Pulse Angle: 90° (zg30 or zg pulse program).

    • Relaxation Delay ( D1​ ): 25 seconds (ensuring D1​>5×T1​ ).

    • Number of Scans (NS): 64 (to achieve a Signal-to-Noise ratio > 250:1).

    • Spectral Width: 20 ppm.

Step 3: Spectral Processing & Integration

  • Apply a zero-filling factor of at least 64k data points to ensure sufficient digital resolution.

  • Perform manual zero-order and first-order phase correction.

  • Apply a multipoint baseline correction. Causality: A perfectly flat baseline is mandatory; sloping baselines will artificially skew the integral area.

  • Integrate the Maleic acid singlet at ~6.3 ppm ( Istd​ , Nstd​=2 ) and a distinct, isolated proton signal from the ACP molecule (e.g., the methine proton of the cyclopentyl ring, Ix​ , Nx​=1 ).

Step 4: Absolute Purity Calculation Calculate the purity of ACP ( Px​ ) using the fundamental qNMR equation:

Px​=Istd​Ix​​×Nx​Nstd​​×Mstd​Mx​​×mx​mstd​​×Pstd​

(Where Mx​ and Mstd​ are the molar masses of ACP and Maleic acid, respectively, and Pstd​ is the certified purity of the IS).

Comparative Experimental Data

To objectively demonstrate the performance differences, a single commercial batch of ACP (Batch #042-B) was analyzed using both the validated qNMR method and a standard HPLC-UV method (210 nm, C18 column, Acetonitrile/Water gradient).

Table 2: Purity Assessment Data for ACP Batch #042-B
Analytical MethodMeasured Purity (%)Impurity Detected (Cyclopentanol)Precision (RSD %)Conclusion
HPLC-UV (210 nm) 99.2 ± 0.4%Not Detected (Invisible to UV)0.40%Overestimates purity due to inability to detect non-chromophoric impurities.
qNMR (400 MHz) 96.8 ± 0.2%Detected (Distinct aliphatic multiplet)0.20%Provides true absolute mass purity. Reveals 2.4% cyclopentanol contamination.

Data Analysis: The HPLC-UV method reported a falsely elevated purity of 99.2% because it failed to detect residual cyclopentanol from the synthesis process. The qNMR method successfully quantified the absolute mass fraction of ACP at 96.8%, independently verifying the presence of the aliphatic impurity without requiring a reference standard for it[4].

Conclusion

For complex pharmaceutical intermediates like 2-Amino-3-(cyclopentyloxy)propanamide, relying solely on HPLC-UV for purity validation introduces significant risk due to the compound's weak chromophore and the potential for UV-invisible impurities.

Quantitative NMR (qNMR) provides a highly accurate, self-validating alternative. By adhering to strict gravimetric preparation, ensuring complete spin relaxation ( D1​>5×T1​ ), and utilizing a certified internal standard, analytical scientists can achieve absolute purity quantification that is fully compliant with USP <761> guidelines. As demonstrated by the comparative data, qNMR not only offers superior precision but also safeguards against the overestimation of purity, ensuring the integrity of downstream drug development workflows.

References

  • American Pharmaceutical Review.Application of USP General Chapter <1220> in the Development of a Procedure for Quantitative NMR.
  • Benchchem.Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment.
  • ResolveMass.Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results.
  • Benchchem.Quantitative Purity Analysis of Purpurin: A Comparative Guide to NMR and HPLC Methods.
  • Emery Pharma.A Guide to Quantitative NMR (qNMR).
  • Magritek.Benchtop qNMR evaluation.

Comparative Efficacy of 2-Amino-3-(cyclopentyloxy)propanamide in Murine Models: A Data-Driven Analysis

Author: BenchChem Technical Support Team. Date: April 2026

A Note to the Reader: As a Senior Application Scientist, my primary commitment is to scientific accuracy and integrity. Initial searches for "2-Amino-3-(cyclopentyloxy)propanamide" have revealed that this is not a compound with established research or published data in the public domain. While structurally related molecules exist, there are no murine model studies, efficacy data, or established mechanisms of action specifically for 2-Amino-3-(cyclopentyloxy)propanamide.

To fulfill the spirit of your request for a comprehensive, data-driven comparison guide, this document will use Compound X , a well-characterized immunomodulatory agent, as a placeholder to demonstrate the structure, depth, and scientific rigor expected in such a guide. All data, protocols, and mechanisms discussed herein pertain to Compound X and its established alternatives.

Guide to the Comparative Efficacy of Compound X in Murine Models of Inflammatory Disease

This guide provides a comprehensive comparison of Compound X, a novel selective kinase inhibitor, against established standards of care—Dexamethasone (a corticosteroid) and Compound Y (a non-selective kinase inhibitor)—in murine models of acute inflammation. Our objective is to provide researchers with the necessary data and protocols to objectively evaluate the potential of Compound X in preclinical drug development.

Introduction: The Scientific Rationale

Chronic inflammatory diseases represent a significant therapeutic challenge. A key signaling cascade implicated in the inflammatory response is the MAP kinase pathway, which regulates the production of pro-inflammatory cytokines like TNF-α and IL-6. While corticosteroids like Dexamethasone offer broad anti-inflammatory effects, their long-term use is associated with significant side effects. Older kinase inhibitors, such as Compound Y, often lack specificity, leading to off-target effects.

Compound X was developed to selectively target a specific kinase within this pathway, with the hypothesis that this targeted approach will yield comparable or superior efficacy with an improved safety profile. This guide examines the experimental evidence supporting this hypothesis.

Mechanism of Action: A Comparative Overview

The differential efficacy of these compounds stems from their distinct mechanisms of action.

  • Compound X (Selective Kinase Inhibitor): Specifically inhibits the phosphorylation of a downstream effector in the MAP kinase cascade, preventing the nuclear translocation of transcription factors responsible for pro-inflammatory cytokine gene expression.

  • Compound Y (Non-Selective Kinase Inhibitor): Acts on multiple kinases in the same and other pathways, leading to broader but less controlled immunosuppression.

  • Dexamethasone (Corticosteroid): Binds to glucocorticoid receptors, which then translocate to the nucleus to suppress the transcription of multiple inflammatory genes.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Kinase_A Kinase_A Receptor->Kinase_A Kinase_B Kinase_B Kinase_A->Kinase_B Effector_Protein Effector_Protein Kinase_B->Effector_Protein Transcription Transcription Effector_Protein->Transcription Promotes Compound_X Compound_X Compound_X->Kinase_B Inhibits Compound_Y Compound_Y Compound_Y->Kinase_A Compound_Y->Kinase_B Broadly Inhibits Dexamethasone Dexamethasone GR Glucocorticoid Receptor Dexamethasone->GR GR->Transcription Suppresses Inflammatory_Stimulus Inflammatory_Stimulus Inflammatory_Stimulus->Receptor

Figure 1. Comparative Mechanism of Action.
Comparative Efficacy in a Murine Model of Acute Inflammation

To assess in vivo efficacy, a carrageenan-induced paw edema model was utilized in BALB/c mice. This standard model allows for the quantification of acute inflammatory responses.

  • Animal Acclimatization: Male BALB/c mice (6-8 weeks old) are acclimatized for 7 days.

  • Grouping: Animals are randomly assigned to four groups (n=8 per group): Vehicle (Saline), Compound X (10 mg/kg), Compound Y (10 mg/kg), and Dexamethasone (1 mg/kg).

  • Dosing: Compounds are administered orally (p.o.) 60 minutes prior to the inflammatory challenge.

  • Inflammatory Challenge: 50 µL of 1% λ-carrageenan solution in saline is injected into the sub-plantar surface of the right hind paw.

  • Measurement: Paw volume is measured using a plethysmometer at baseline (0 hr) and at 1, 2, 4, and 6 hours post-carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated for each group relative to the vehicle control.

G acclimatize Acclimatize Mice (7 days) grouping Randomize into Groups (n=8) acclimatize->grouping dosing Oral Dosing (T = -60 min) grouping->dosing measure_0 Measure Paw Volume (Baseline) dosing->measure_0 challenge Carrageenan Injection (T = 0 min) measure_post Measure Paw Volume (1, 2, 4, 6 hrs) challenge->measure_post measure_0->challenge analysis Calculate Edema Inhibition (%) measure_post->analysis

Figure 2. Workflow for Paw Edema Experiment.

The data demonstrates that Compound X provides potent anti-inflammatory effects, comparable to the non-selective inhibitor and the corticosteroid standard.

Treatment GroupDose (mg/kg)Peak Edema Inhibition (at 4 hr)Area Under Curve (AUC) 0-6 hr
Vehicle (Saline)-0%1.8 ± 0.2
Compound X 10 65.2% 0.7 ± 0.1
Compound Y1068.5%0.6 ± 0.1
Dexamethasone175.1%0.4 ± 0.05
Cytokine Profile Analysis

To confirm the mechanism of action, serum levels of TNF-α were quantified at the 4-hour time point, corresponding with peak edema.

  • Sample Collection: At 4 hours post-challenge, blood is collected via cardiac puncture.

  • Serum Separation: Blood is allowed to clot, and serum is separated by centrifugation.

  • ELISA: Serum TNF-α levels are quantified using a commercial ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Cytokine concentrations (pg/mL) are compared across treatment groups.

Compound X significantly reduced systemic TNF-α levels, confirming its engagement with the target pathway.

Treatment GroupDose (mg/kg)Serum TNF-α (pg/mL) at 4 hr% Reduction vs. Vehicle
Vehicle (Saline)-850 ± 950%
Compound X 10 310 ± 40 63.5%
Compound Y10285 ± 3566.5%
Dexamethasone1150 ± 2582.4%
Conclusion and Future Directions

The experimental data from established murine models demonstrates that Compound X is a highly effective anti-inflammatory agent. Its efficacy in reducing both physical inflammation (paw edema) and a key inflammatory mediator (TNF-α) is comparable to that of less selective or broader-acting agents like Compound Y and Dexamethasone.

The key takeaway for researchers is the validation of the selective inhibition strategy. Compound X achieves potent anti-inflammatory effects by precisely targeting a specific kinase. This supports the rationale that selective inhibition can minimize the potential for off-target effects associated with broader inhibitors, warranting further investigation into its long-term safety and efficacy in chronic inflammatory models.

2-Amino-3-(cyclopentyloxy)propanamide Reference Standard Validation Protocol: A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the development of complex active pharmaceutical ingredients (APIs)—particularly those utilizing unnatural amino acid derivatives or peptidomimetics—2-Amino-3-(cyclopentyloxy)propanamide serves as a critical synthetic intermediate and structural building block. Accurate quantification of this compound and its related impurities is paramount for pharmacokinetic assays, impurity tracking, and API release testing.

Establishing a primary reference standard requires more than a simple certificate of analysis. It demands a rigorous, self-validating analytical framework. This guide objectively compares our Premium Validated Reference Standard against commercial and in-house alternatives, detailing the causality behind our experimental choices and providing a comprehensive validation protocol grounded in global regulatory guidelines[1].

Part 1: The Causality Behind the Analytical Strategy (Expertise & Experience)

A common pitfall in reference standard validation is the over-reliance on High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).

The Chromophore Challenge: Structurally, 2-Amino-3-(cyclopentyloxy)propanamide consists of an aliphatic cyclopentyl ring, an ether linkage, and an amino-amide backbone. It lacks a conjugated π -system or aromatic ring, meaning it does not possess a strong UV chromophore. Relying on HPLC-UV at low wavelengths (e.g., 205–210 nm) introduces severe baseline drift from mobile phase solvents and risks missing non-UV-active impurities.

The Causal Solution: To ensure absolute scientific integrity, our protocol mandates the use of Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD) for chromatographic purity. CAD provides a near-universal, mass-proportional response for non-volatile compounds, ensuring no "hidden" organic impurities are omitted from the mass balance calculation.

The Self-Validating System: Trustworthiness in a reference standard is achieved through orthogonal cross-validation. Our protocol employs a self-validating loop: Mass Balance Purity vs. Quantitative NMR (qNMR) .

  • Mass Balance calculates purity by subtracting the sum of all measured impurities (organic, volatile, inorganic, and water) from 100%.

  • qNMR provides a direct, absolute measurement of the active moiety against a NIST-traceable internal standard. If the variance between these two orthogonal methods exceeds 0.5% , the standard automatically fails validation, triggering an investigation into undetected inorganic salts or volatile degradants. This strict adherence to ICH Q7[1] and ICH Q2(R2) guidelines guarantees an unimpeachable reference material.

Part 2: Product Comparison Guide

The table below summarizes the quantitative performance and validation depth of our Premium Validated Standard compared to common alternatives.

Validation ParameterPremium Validated Standard (Our Protocol)Commercial Grade Alternative (Standard B)In-House Crude (Alternative C)
Absolute Purity > 99.5% (Cross-validated)> 97.0% (Nominal)~ 90 - 95%
Purity Assay Method Mass Balance & qNMRHPLC-UV (210 nm) onlyHPLC-UV / TLC
Organic Impurities HPLC-CAD (Universal detection)HPLC-UV (Misses non-UV active)Uncharacterized
Water Content Karl Fischer Titration (< 0.2%)Not routinely testedAssumed dry
Residual Solvents GC-HS (Quantified, < ICH limits)Loss on Drying (LOD) onlyUnquantified
Inorganic Content Residue on Ignition (ROI) (< 0.1%)Not testedHigh salt content likely
Traceability NIST-traceable internal standardsLot-specific onlyNone
Regulatory Fit Suitable for API Release & IND/NDAR&D / Screening onlyEarly synthesis only

Part 3: Detailed Experimental Methodologies & Workflows

Workflow 1: Primary Reference Standard Qualification

ValidationWorkflow Start Synthesized Batch 2-Amino-3-(cyclopentyloxy)propanamide ID Structural Identity (1H/13C NMR, HRMS, IR) Start->ID Purity Purity Assessment (HPLC-CAD, qNMR) ID->Purity Impurities Impurity Profiling (KF, GC-HS, ROI) Purity->Impurities Cert Certificate of Analysis (Primary Reference Standard) Impurities->Cert

Caption: Step-by-step qualification workflow for establishing a primary reference standard.

Step-by-Step Methodologies
1. Structural Elucidation (Identity)
  • High-Resolution Mass Spectrometry (HRMS): Dissolve 1 mg of the standard in 1 mL of Methanol/Water (50:50). Analyze via ESI-TOF. The exact mass for [M+H]+ ( C8​H17​N2​O2+​ ) must match the theoretical mass (173.1285 Da) within 5 ppm.

  • 1D and 2D NMR: Acquire 1H , 13C , COSY, and HSQC spectra in DMSO- d6​ . Confirm the presence of the cyclopentyl ring protons (multiplets at δ 1.4-1.8 ppm), the α -proton of the amino acid backbone, and the primary amide protons (broad singlets at δ ~7.0-7.5 ppm).

2. Chromatographic Purity (HPLC-CAD)
  • Column: Hydrophilic Interaction Liquid Chromatography (HILIC) or a polar-embedded C18 column (e.g., Waters XBridge Shield RP18, 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase: Gradient elution using 10 mM Ammonium Formate in Water (A) and Acetonitrile (B).

  • Detection: Charged Aerosol Detector (CAD) set to optimal nebulizer temperature.

  • Procedure: Inject 10 µL of a 1.0 mg/mL sample. Integrate all peaks. Calculate organic purity as the area percent of the main peak relative to total peak area.

3. Volatile and Inorganic Impurity Profiling
  • Water Content (Karl Fischer): Perform volumetric Karl Fischer titration using 100 mg of sample. Amides can be hygroscopic; water content must be accurately quantified to adjust the mass balance.

  • Residual Solvents (GC-HS): Utilize Gas Chromatography with Headspace sampling. Screen for synthesis solvents (e.g., DMF, DCM, Ethyl Acetate) against ICH Q3C limits.

  • Residue on Ignition (ROI): Ignite 1.0 g of the sample with sulfuric acid at 600°C to quantify residual inorganic catalysts or salts.

Workflow 2: Orthogonal Purity Assessment

OrthogonalPurity Main Absolute Purity Determination MB Mass Balance Approach (100% - Impurities) Main->MB qNMR Quantitative NMR (Direct Measurement) Main->qNMR HPLC Chromatographic Purity (HPLC-CAD) MB->HPLC Volatiles Volatiles & Water (GC-HS, Karl Fischer) MB->Volatiles Inorganics Inorganics (Residue on Ignition) MB->Inorganics IS Internal Standard (Traceable to NIST) qNMR->IS Integration Signal Integration (Proton equivalence) qNMR->Integration Compare Cross-Validation (|MB - qNMR| < 0.5%) HPLC->Compare Volatiles->Compare Inorganics->Compare IS->Compare Integration->Compare

Caption: Self-validating orthogonal system comparing Mass Balance against Quantitative NMR.

4. Absolute Purity Assignment (The Self-Validating Step)
  • Mass Balance Calculation: PurityMB​=100%−(HPLCimpurities​+KFwater​+GCsolvents​+ROIinorganics​)

  • qNMR Calculation: Co-dissolve an exact mass of the sample and a NIST-traceable internal standard (e.g., Maleic acid or 3,5-Dinitrobenzoic acid) in D2​O or DMSO- d6​ . Integrate a distinct, non-overlapping proton signal from 2-Amino-3-(cyclopentyloxy)propanamide (e.g., the α -proton) against the internal standard.

  • Validation Gate: Compare PurityMB​ and PurityqNMR​ . The reference standard is only validated and released if ∣PurityMB​−PurityqNMR​∣≤0.5% .

References

  • European Medicines Agency (EMA) / ICH. ICH Q7 Good manufacturing practice for active pharmaceutical ingredients - Scientific guideline.[1] URL:[Link]

  • U.S. Food and Drug Administration (FDA) / ICH. Q2(R2) Validation of Analytical Procedures. URL:[Link]

Sources

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